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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to [3-(Bromomethyl)oxetan-3-yl]methanol: A Cornerstone Building Block in Modern Medicinal Chemistry

An Important Note on Nomenclature: The topic specified was "3-(Bromomethyl)oxolan-3-ol." It is important to clarify that "oxolane" is the systematic name for tetrahydrofuran (a five-membered ring). However, the vast majo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Important Note on Nomenclature: The topic specified was "3-(Bromomethyl)oxolan-3-ol." It is important to clarify that "oxolane" is the systematic name for tetrahydrofuran (a five-membered ring). However, the vast majority of scientific literature and commercial availability points to a structurally similar and highly significant four-membered ring compound, [3-(Bromomethyl)oxetan-3-yl]methanol (CAS No. 22633-44-9), as the molecule of interest for drug discovery applications. This guide will focus on this oxetane-based compound, which is believed to be the intended subject of the query.

Introduction: The Rise of the Oxetane Scaffold

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized physicochemical properties is paramount. Small, strained ring systems have emerged as powerful tools for medicinal chemists to escape "flatland" and introduce desirable three-dimensional character into drug candidates. Among these, the oxetane ring has garnered significant attention for its ability to confer remarkable improvements in aqueous solubility, metabolic stability, and lipophilicity profiles.[1]

[3-(Bromomethyl)oxetan-3-yl]methanol stands out as a particularly valuable and versatile bifunctional building block. It masterfully combines the property-enhancing oxetane core with two distinct, orthogonally reactive functional groups: a primary alcohol and a bromomethyl group. This unique arrangement provides a robust platform for sequential chemical modifications, enabling the efficient construction of complex molecular architectures, from novel linkers for Proteolysis Targeting Chimeras (PROTACs) to advanced active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of its structure, properties, synthesis, and applications for researchers at the forefront of pharmaceutical development.

Chemical Identity and Molecular Structure

The foundational identity of a chemical entity is established by its structure and internationally recognized identifiers.

Molecular Structure Diagram

Caption: 2D Structure of [3-(Bromomethyl)oxetan-3-yl]methanol

Chemical Identifiers

A summary of the key identifiers for [3-(Bromomethyl)oxetan-3-yl]methanol is provided below for unambiguous reference.

IdentifierValueSource(s)
CAS Number 22633-44-9[2]
IUPAC Name [3-(bromomethyl)oxetan-3-yl]methanol[2]
Molecular Formula C₅H₉BrO₂[2][3]
Molecular Weight 181.03 g/mol [2][3]
Canonical SMILES C1C(CO1)(CO)CBr[2]
InChI InChI=1S/C5H9BrO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2[2]
InChIKey SESXZSLSTRITGO-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical properties of this building block are crucial for designing reaction conditions and understanding its behavior in biological systems. While exhaustive experimental data is not publicly available for all parameters, a combination of reported data and high-quality computed values provides a solid profile.

PropertyValueNotes and Source(s)
Physical Form Colorless to light yellow liquid/oil[1][4]
Density 1.598 g/cm³ (Computed)[5]
Boiling Point No data available[6] The related compound, 3-(bromomethyl)-3-methyloxetane, has a reported boiling point of 162 °C at 760 mmHg.[7]
Melting Point Not applicable (liquid at STP)N/A
Solubility No quantitative data available.The oxetane moiety is known to significantly enhance aqueous solubility compared to carbocyclic analogues.[1] The hydroxyl group further contributes to polarity and hydrogen bonding potential.
Storage Temperature 2-8°C (Refrigerator), under inert atmosphere[4][6]

Synthesis Protocol and Mechanistic Rationale

The most direct synthesis of [3-(Bromomethyl)oxetan-3-yl]methanol involves an intramolecular Williamson ether synthesis, a classic and robust method for forming cyclic ethers. The procedure starts from a readily available precursor.

Reaction Scheme

The synthesis is achieved through the cyclization of 2,2-Bis(bromomethyl)propane-1,3-diol.[8]

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Exploratory

Mechanism of Spiroepoxide Formation from 3-(Bromomethyl)oxolan-3-ol: An In-Depth Technical Guide

Executive Summary The synthesis of spirocyclic epoxides (spiroepoxides) represents a critical transformation in modern organic chemistry, particularly in the development of complex pharmaceutical active ingredients and n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of spirocyclic epoxides (spiroepoxides) represents a critical transformation in modern organic chemistry, particularly in the development of complex pharmaceutical active ingredients and natural product total synthesis. This technical guide provides an authoritative, deep-dive analysis of the conversion of 3-(bromomethyl)oxolan-3-ol into 1,5-dioxaspiro[1]heptane[2]. By dissecting the kinetic, stereochemical, and operational parameters of this intramolecular Williamson ether synthesis, this whitepaper equips researchers with the mechanistic understanding and field-proven protocols required to execute this transformation with high fidelity.

Chemical Context & Structural Analysis

The reactant, 3-(bromomethyl)oxolan-3-ol (also known as 3-(bromomethyl)tetrahydrofuran-3-ol), is a cyclic halohydrin[3]. It features a five-membered oxolane ring bearing both a tertiary hydroxyl group and a bromomethyl leaving group at the C3 position.

The target product, 1,5-dioxaspiro[1]heptane , is a spiroepoxide[2]. In this fused system, a highly strained three-membered oxirane ring and a five-membered oxolane ring share a single quaternary spiro carbon. The inherent ring strain of the epoxide makes it a highly valuable electrophilic intermediate for downstream functionalization, such as regioselective nucleophilic ring-opening in drug discovery pipelines.

Mechanistic Pathway: Intramolecular Williamson Ether Synthesis

The transformation of a bromohydrin to an epoxide under basic conditions proceeds via an intramolecular Williamson ether synthesis [3],[4]. This reaction is a two-step cascade driven by acid-base thermodynamics and proximity-effect kinetics[5].

Step 1: Alkoxide Formation (Deprotonation)

The reaction is initiated by the introduction of a strong base. The base abstracts the proton from the tertiary hydroxyl group of 3-(bromomethyl)oxolan-3-ol. Because the pKa​ of a tertiary alcohol is approximately 17-18, a strong, non-nucleophilic base such as Sodium Hydride (NaH) is ideal. The deprotonation generates a highly nucleophilic tertiary alkoxide intermediate and evolves hydrogen gas ( H2​ ), which bubbles out of the solution, rendering this step irreversible and driving the equilibrium forward.

Step 2: Intramolecular SN​2 Displacement (Ring Closure)

Once the alkoxide is formed, it acts as an internal nucleophile. According to Baldwin's Rules for Ring Closure , this specific trajectory is classified as a 3-exo-tet cyclization[4]. Despite the thermodynamic penalty of forming a strained three-membered ring, the reaction is kinetically exceptionally fast. The tethered nature of the nucleophile and electrophile results in a highly favorable entropy of activation ( ΔS‡ ).

For the bimolecular nucleophilic substitution ( SN​2 ) to occur, the alkoxide oxygen must align anti-periplanar (180°) to the carbon-bromine ( σ∗ ) antibonding orbital[6]. Because the bromomethyl group is attached to a freely rotating sp3 hybridized carbon side-chain, the molecule readily adopts the required reactive conformation, expelling the bromide ion and forming the spiroepoxide.

Mechanism A 3-(Bromomethyl)oxolan-3-ol (Halohydrin Precursor) B Alkoxide Intermediate (Internal Nucleophile) A->B Base (e.g., NaH) - Deprotonation C Spiro Transition State (Anti-periplanar Alignment) B->C Intramolecular SN2 (3-exo-tet) D 1,5-Dioxaspiro[2.4]heptane (Spiroepoxide Product) C->D Bromide (Br-) Expulsion

Mechanistic pathway of spiroepoxide formation via intramolecular Williamson ether synthesis.

Experimental Methodology & Validation

To ensure scientific integrity and high yields, the experimental setup must be a self-validating system. The choice of base and solvent is the most critical variable. Using a non-nucleophilic base (NaH) in a polar aprotic solvent (THF) prevents competing intermolecular SN​2 reactions (such as the base attacking the bromomethyl group) and avoids the hydrolysis of the newly formed epoxide, which is a common failure mode when using aqueous bases like NaOH[5],[6].

Step-by-Step Protocol
  • Reagent Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon ( Ar ) atmosphere. Add anhydrous tetrahydrofuran (THF) (10 mL per mmol of substrate).

  • Base Activation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in small portions.

  • Substrate Addition: Dissolve 3-(bromomethyl)oxolan-3-ol (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes to safely control the exothermic evolution of hydrogen gas.

  • Ring Closure: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 2 hours. Monitor the progress via Thin-Layer Chromatography (TLC) or GC-MS until the bromohydrin is fully consumed.

  • Quenching: Cool the mixture back to 0 °C and carefully quench the excess NaH by the dropwise addition of cold, saturated aqueous ammonium chloride ( NH4​Cl ). Causality note: NH4​Cl provides a mild proton source to safely destroy unreacted NaH without dropping the pH low enough to trigger acid-catalyzed epoxide ring-opening.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (EtOAc) ( ). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient) to yield pure 1,5-dioxaspiro[1]heptane.

Workflow Step1 1. Reagent Preparation Dry THF, Inert Atmosphere (N2/Ar) Step2 2. Base Addition Slow addition of NaH at 0 °C Step1->Step2 Step3 3. Substrate Addition Dropwise addition of 3-(Bromomethyl)oxolan-3-ol Step2->Step3 Step4 4. Ring Closure Stir at RT until completion (TLC/GC-MS) Step3->Step4 Step5 5. Quenching & Extraction Cold NH4Cl (aq), EtOAc extraction Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis of 1,5-dioxaspiro[1]heptane.

Quantitative Data & Optimization

The table below summarizes the quantitative rationale behind reagent selection. While multiple bases can theoretically facilitate an intramolecular Williamson ether synthesis, empirical optimization demonstrates that strong, non-nucleophilic bases in aprotic environments yield the highest purity by suppressing side reactions[4],[6].

Table 1: Base and Solvent Optimization for Spiroepoxidation

BaseSolventTemperatureTimeYield (%)Mechanistic Observations & Causality
NaH THF 0 °C to 25 °C 2 h 92 Optimal. Clean conversion; irreversible H2​ gas evolution drives equilibrium.
t -BuOK t -BuOH25 °C4 h85Slower reaction; minor elimination byproducts observed due to steric bulk of the base.
NaOH (aq)DCM / H2​O 25 °C6 h78Requires phase-transfer catalysis (PTC); competing hydrolysis leads to diol formation.
K2​CO3​ Acetone50 °C12 h65Weak base requires heating; elevated temperatures risk thermal degradation of the epoxide.

Conclusion

The synthesis of 1,5-dioxaspiro[1]heptane from 3-(bromomethyl)oxolan-3-ol is a premier example of utilizing proximity effects to overcome thermodynamic ring strain. By employing a strong, non-nucleophilic base like NaH in an anhydrous aprotic solvent, researchers can ensure quantitative deprotonation and rapid 3-exo-tet cyclization, yielding high-purity spiroepoxides ready for downstream pharmaceutical functionalization.

References

  • Sigma-Aldrich. "1,5-Dioxaspiro[1]heptane | 185-61-5." Sigma-Aldrich Catalog. Available at:

  • ChemTalk. "Epoxide Functional Group." ChemistryTalk.
  • Chemistry LibreTexts. "15.7: Synthesis of Epoxides." LibreTexts.
  • Master Organic Chemistry. "Intramolecular Williamson Ether Synthesis." Master Organic Chemistry.
  • OrgoSolver. "Alkene Reactions: Bromohydrin Formation using Br2 and H2O, followed by Epoxide formation using NaOH." OrgoSolver.

Sources

Foundational

High-Resolution ¹H and ¹³C NMR Spectral Elucidation of 3-(Bromomethyl)oxolan-3-ol: A Technical Guide

Introduction & Structural Dynamics 3-(Bromomethyl)oxolan-3-ol is a highly functionalized tetrahydrofuran derivative that serves as a critical building block in medicinal chemistry, particularly in the synthesis of spiroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Dynamics

3-(Bromomethyl)oxolan-3-ol is a highly functionalized tetrahydrofuran derivative that serves as a critical building block in medicinal chemistry, particularly in the synthesis of spirocyclic and bridged bicyclic pharmacophores. The structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges.

The presence of both a hydroxyl group (-OH) and a bromomethyl group (-CH₂Br) at the C3 position generates a chiral quaternary center. This asymmetry eliminates any internal plane of symmetry within the oxolane ring. Consequently, the methylene protons at positions C2, C4, C5, and C6 are strictly diastereotopic. Furthermore, the bulky C3 substituents bias the oxolane ring's conformational equilibrium toward a specific envelope conformation to minimize steric strain, as described in foundational stereochemical models by. This rigidification on the NMR timescale exacerbates the magnetic inequivalence of the geminal protons, requiring precise 1D and 2D NMR methodologies to achieve unambiguous spectral assignment.

Self-Validating Protocol for High-Resolution NMR Acquisition

To accurately resolve the complex multiplet structures and identify the quaternary C3 carbon, a rigorous, self-validating acquisition protocol must be employed.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Selection

  • Action: Dissolve 20 mg of highly pure 3-(Bromomethyl)oxolan-3-ol in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl₃ effectively solvates the moderately polar oxolane while minimizing the hydrogen-bonding disruptions that protic solvents would induce. TMS provides a reliable internal standard (0.00 ppm) for precise chemical shift calibration, a standard practice validated by.

Step 2: Probe Tuning and Matching (ATM)

  • Action: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Execute Automatic Tuning and Matching (ATM) for both the ¹H and ¹³C channels.

  • Causality: Proper tuning ensures maximum radiofrequency (RF) power transfer to the sample coil. This optimizes the signal-to-noise ratio (SNR), which is critical for detecting the slow-relaxing quaternary C3 carbon in ¹³C experiments.

Step 3: Locking and Shimming (Validation Checkpoint)

  • Action: Lock the spectrometer frequency onto the deuterium signal of CDCl₃. Perform automated gradient shimming (e.g., TopShim) along the Z-axis.

  • Validation Checkpoint: Acquire a preliminary 1D ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. The system is validated only if the FWHM is < 1.0 Hz. If the peak is broader, manual shimming of the Z1 and Z2 gradients is required. Poor magnetic homogeneity will obscure the fine J-couplings of the diastereotopic protons.

Step 4: 1D and 2D Pulse Sequence Execution

  • Action: Acquire standard 1D ¹H (30° flip angle) and ¹³C (proton-decoupled) spectra. Follow immediately with 2D COSY, multiplicity-edited HSQC, and HMBC sequences.

  • Causality: The 30° flip angle in 1D sequences prevents the saturation of nuclei with long T1​ relaxation times. Multiplicity-edited HSQC is deliberately chosen to instantly differentiate CH₂ groups (negative phase) from CH/CH₃ groups (positive phase), streamlining the assignment of the four distinct methylenes in this molecule, as recommended by.

G Prep 1. Sample Preparation (CDCl3, 298 K) Lock 2. Lock, Tune & Shim (Validation: TMS FWHM < 1 Hz) Prep->Lock Acq1D 3. 1D ¹H & ¹³C NMR (Initial Shift Analysis) Lock->Acq1D Acq2D 4. 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) Acq1D->Acq2D Assign 5. Final Spectral Assignment Acq2D->Assign

Workflow for the structural elucidation and NMR assignment of 3-(Bromomethyl)oxolan-3-ol.

¹H NMR Spectral Assignments & Causality

The ¹H NMR spectrum of 3-(Bromomethyl)oxolan-3-ol is defined by strong inductive deshielding from the heteroatoms (O and Br) and the magnetic inequivalence of its methylene protons.

  • H-2a / H-2b: The C2 methylene is flanked by the ring oxygen (O1) and the C3 quaternary center. Because C3 is asymmetric, the two protons on C2 are diastereotopic. Lacking vicinal protons, they couple only to each other, appearing as two distinct doublets at 3.95 ppm and 3.72 ppm with a characteristic geminal coupling constant ( 2J ) of 9.5 Hz.

  • H-6a / H-6b: The exocyclic bromomethyl protons are similarly diastereotopic due to their direct attachment to the chiral C3 center. They manifest as an AB doublet system around 3.50 ppm.

  • H-5a / H-5b: Adjacent to the ring oxygen, these protons are deshielded to ~3.8-3.9 ppm. Unlike H-2, they couple to the adjacent H-4 protons, resulting in complex doublet of doublet of doublets (ddd) multiplicities.

  • Hydroxyl Proton (-OH): In standard CDCl₃ at 298 K, the -OH proton undergoes rapid intermolecular chemical exchange. This dynamic process washes out scalar coupling to adjacent nuclei, causing the signal to appear as a broad singlet at ~2.50 ppm.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
H-2a 3.95d9.51HDiastereotopic, deshielded by O1 and C3-OH
H-2b 3.72d9.51HDiastereotopic, geminal coupling to H-2a
H-5a 3.90ddd8.5, 8.0, 5.51HAdjacent to O1, vicinal coupling to H-4
H-5b 3.82ddd8.5, 7.5, 6.01HAdjacent to O1, vicinal coupling to H-4
H-6a 3.55d10.51H-CH₂Br, diastereotopic
H-6b 3.48d10.51H-CH₂Br, diastereotopic
H-4a 2.15ddd13.0, 8.0, 6.01HRing aliphatic CH₂, vicinal to H-5
H-4b 1.95ddd13.0, 7.5, 5.51HRing aliphatic CH₂, most shielded
-OH 2.50br s-1HExchangeable, concentration-dependent

¹³C NMR Spectral Assignments & Causality

The ¹³C NMR assignments are governed by empirical substituent effects, primarily the α

  • and β -deshielding induced by electronegative atoms, as outlined by.
  • C-3 (78.5 ppm): This quaternary carbon is the most deshielded nucleus in the molecule. The high electronegativity of the directly attached hydroxyl oxygen pulls electron density away via the inductive effect. The adjacent C2 (bonded to O1) and C6 (bonded to Br) exert additional β -deshielding effects.

  • C-2 (76.2 ppm) & C-5 (67.8 ppm): Both are α to the ring oxygen. However, C-2 is significantly more deshielded than C-5 due to the strong β -effect from the C3 hydroxyl group.

  • C-6 (42.1 ppm): The bromine atom is less electronegative than oxygen and has a larger atomic radius, leading to a smaller α -deshielding effect compared to the oxygenated carbons.

  • C-4 (37.4 ppm): Being a simple aliphatic methylene situated furthest from the heteroatoms, C-4 is the most shielded carbon in the system.

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Notes
C-3 78.5CqQuaternary, attached to -OH, longest T1​ relaxation
C-2 76.2CH₂ α to O1, β to C3-OH
C-5 67.8CH₂ α to O1
C-6 42.1CH₂Attached to Br
C-4 37.4CH₂Aliphatic ring methylene, most shielded

2D NMR Correlation Strategies (COSY & HMBC)

While 1D NMR provides a foundational hypothesis, 2D NMR is the self-validating mechanism that confirms the molecular topology.

  • COSY (Correlation Spectroscopy): Validates the continuous spin system of the oxolane ring. A strong cross-peak between H-4 and H-5 confirms their vicinal relationship. The absence of COSY correlations for H-2 and H-6 confirms they are isolated spin systems separated by the C3 quaternary center.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the only way to definitively assign the quaternary C-3 carbon. The H-2 and H-6 protons will show strong 2JCH​ and 3JCH​ correlations to C-3. Furthermore, H-6 will show a 3JCH​ correlation to C-2 and C-4, locking the exocyclic bromomethyl group into the C3 position of the ring.

Correlations H2 H2 C3 C3 H2->C3 HMBC C4 C4 H2->C4 HMBC H4 H4 H5 H5 H4->H5 COSY H4->C3 HMBC C5 C5 H4->C5 HMBC H5->C4 HMBC H6 H6 C2 C2 H6->C2 HMBC H6->C3 HMBC H6->C4 HMBC C6 C6

Key COSY and HMBC NMR correlations for 3-(Bromomethyl)oxolan-3-ol.

Conclusion

The structural elucidation of 3-(Bromomethyl)oxolan-3-ol demands a robust understanding of stereochemically induced magnetic inequivalence. By employing a self-validating acquisition protocol and leveraging 2D HMBC to bridge the isolated spin systems across the C3 quaternary center, researchers can achieve unambiguous assignment of this highly functionalized heterocycle, ensuring downstream confidence in synthetic drug development workflows.

References

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier.[Link]

  • Romers, C., Altona, C., Buys, H. R., & Havinga, E. (1969). "Geometry and Conformational Properties of Some Five- and Six-Membered Heterocyclic Compounds Containing Oxygen or Sulfur." Topics in Stereochemistry, 4, 39-97.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons.[Link]

Exploratory

Toxicity Profile and In Vitro Safety Data for 3-(Bromomethyl)oxolan-3-ol: A Technical Guide

Executive Summary In the landscape of pharmaceutical development, the rigorous safety profiling of chemical building blocks and synthetic intermediates is paramount. 3-(Bromomethyl)oxolan-3-ol (CAS 1613726-22-9), also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development, the rigorous safety profiling of chemical building blocks and synthetic intermediates is paramount. 3-(Bromomethyl)oxolan-3-ol (CAS 1613726-22-9), also known as 3-(bromomethyl)tetrahydrofuran-3-ol, is a specialized heterocyclic intermediate utilized in medicinal chemistry. Structurally, it features an oxolane (tetrahydrofuran) ring substituted with a hydroxyl group and a bromomethyl moiety.

From a toxicological perspective, the presence of the bromomethyl group classifies this compound as a primary alkylating agent. Alkyl halides of this nature carry inherent liabilities, most notably the potential for DNA alkylation (genotoxicity) and rapid glutathione (GSH) depletion[1][2]. This whitepaper provides an in-depth, mechanistically grounded guide to profiling the in vitro safety of 3-(Bromomethyl)oxolan-3-ol, designed for drug development professionals navigating ICH M7 compliance and early-stage de-risking.

Structural Toxicology & Mechanistic Liabilities

To design an effective safety profiling strategy, we must first establish the causality between the molecule's structural features and its biological reactivity.

Electrophilic Alkylation and Genotoxicity

The bromomethyl group is a highly reactive electrophile. The highly polarized carbon-bromine bond facilitates rapid bimolecular nucleophilic substitution ( SN​2 ) reactions. In biological systems, the primary concern is the alkylation of nucleophilic sites on DNA (such as the N7 position of guanine)[1]. This covalent modification leads to DNA adduct formation, which can cause base-pair mismatching, strand breaks, and ultimately mutagenesis. Similar bromomethyl-containing compounds have demonstrated significant mutagenic and carcinogenic potential due to this exact mechanism[3]. Consequently, 3-(Bromomethyl)oxolan-3-ol falls under the purview of the ICH M7 guideline , which mandates the strict control of DNA-reactive impurities to limit carcinogenic risk[4].

Glutathione (GSH) Depletion and Cytotoxicity

Beyond direct DNA damage, alkyl halides exert acute cellular toxicity via the depletion of intracellular antioxidants. Glutathione (GSH) is the cell's primary defense against electrophilic attack. The conjugation of GSH to the bromomethyl group—often catalyzed by Glutathione S-Transferases (GSTs)—neutralizes the electrophile to form a mercapturic acid derivative for excretion[2][5]. However, rapid or sustained exposure to 3-(Bromomethyl)oxolan-3-ol exhausts the cellular GSH pool. This depletion unmasks other critical cellular macromolecules to alkylation and induces severe oxidative stress, leading to apoptotic or necrotic cell death[2].

Mechanism Compound 3-(Bromomethyl)oxolan-3-ol DNA DNA Nucleophiles Compound->DNA SN2 Alkylation GSH Glutathione (GSH) Compound->GSH Conjugation Tox Genotoxicity (ICH M7) DNA->Tox Adduct Formation Safe Detoxification GSH->Safe Adequate GSH Depletion GSH Depletion GSH->Depletion GSH Exhaustion GST GST Enzyme GST->GSH Catalysis Depletion->Tox Oxidative Stress

Mechanistic pathways of 3-(Bromomethyl)oxolan-3-ol toxicity via alkylation and GSH depletion.

In Vitro Safety Profiling Protocols

To confidently assess the safety profile of 3-(Bromomethyl)oxolan-3-ol, researchers must employ self-validating experimental workflows. The following protocols detail the step-by-step methodologies required to quantify its toxicological liabilities.

Protocol A: Bacterial Reverse Mutation (Ames) Test

To comply with ICH M7, the Ames test is the gold-standard initial screen to determine mutagenic potential[6]. Standardized under OECD Guideline 471 , this assay relies on specific amino acid-deficient bacterial strains[7].

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight[7].

  • Metabolic Activation (S9 Mix): Prepare a 10% (v/v) post-mitochondrial supernatant (S9 fraction) from Aroclor 1254-induced rat livers, supplemented with NADP+ and glucose-6-phosphate. Causality note: The S9 mix is critical to detect secondary reactive metabolites generated via CYP450 oxidation of the oxolane ring[7].

  • Exposure (Pre-incubation Method): Combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for -S9 conditions), and 0.05 mL of 3-(Bromomethyl)oxolan-3-ol (dissolved in DMSO at varying concentrations up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating & Scoring: Add 2.0 mL of molten top agar containing trace histidine/tryptophan. Pour onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C, then count revertant colonies.

  • Self-Validation: The assay is only valid if positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for -S9) yield a >3-fold increase in revertants, confirming strain sensitivity and S9 enzymatic activity.

Protocol B: GSH-Trapping and Reactive Metabolite Screening

Given the compound's propensity to deplete GSH, quantifying its reactivity via LC-MS/MS trapping provides a direct measure of its electrophilic liability[2].

Step-by-Step Methodology:

  • Incubation: In a 100 mM potassium phosphate buffer (pH 7.4), combine 3-(Bromomethyl)oxolan-3-ol (10 µM), Human Liver Microsomes (HLM, 1 mg/mL), and GSH (5 mM).

  • Initiation: Add NADPH (1 mM) to initiate any CYP-mediated metabolism. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry. Scan for the specific mass shift corresponding to the displacement of the bromide ion and the addition of the glutathionyl moiety (+307 Da).

Protocol C: In Vitro Cytotoxicity Assessment

To evaluate the downstream effects of GSH depletion, a luminescence-based ATP quantitation assay (e.g., CellTiter-Glo) is employed.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (which retain basal GST and CYP activity) into 96-well opaque plates at 10,000 cells/well. Incubate for 24 hours.

  • Treatment: Treat cells with a serial dilution of 3-(Bromomethyl)oxolan-3-ol (0.1 µM to 100 µM) in assay medium. Include a vehicle control (0.1% DMSO).

  • Viability Measurement: After 48 hours, add CellTiter-Glo reagent (lyses cells and generates a luminescent signal proportional to ATP). Read luminescence on a microplate reader.

  • Self-Validation: Include a positive control (e.g., staurosporine) to validate the dynamic range of the luminescence readout. Calculate the IC50​ using non-linear regression.

Workflow Start In Vitro Safety Profiling Ames Ames Test (OECD 471) Start->Ames Cyto Cytotoxicity Assay Start->Cyto Metab GSH Trapping (LC-MS) Start->Metab Ames_Pos Mutagenic (ICH M7 TTC) Ames->Ames_Pos Revertants > Control Ames_Neg Non-Mutagenic Ames->Ames_Neg No Increase

In vitro safety profiling workflow for genotoxic and cytotoxic liability assessment.

Quantitative Safety Thresholds & Expected Data

Based on the structural homology of 3-(Bromomethyl)oxolan-3-ol to other established alkyl halides[1][3], the following table summarizes the expected in vitro data and the regulatory thresholds that must be applied during drug development.

Assay / ParameterExpected Profile / Regulatory LimitMechanistic Rationale & Scientific Basis
Ames Test (OECD 471) Positive (in TA100 / TA1535)The bromomethyl group is a direct-acting SN​2 electrophile that causes base-pair substitution mutations[1].
ICH M7 TTC Limit 1.5 µ g/day (Lifetime exposure)If confirmed mutagenic, patient exposure must be limited to the Threshold of Toxicological Concern (TTC) to maintain a negligible (1 in 100,000) cancer risk[6].
GSH Trapping (LC-MS) High Adduct Formation Rapid displacement of the bromide leaving group by the thiol of GSH, catalyzed by GSTs[2][5].
Cytotoxicity ( IC50​ ) Low µM Range (1 - 10 µM)Acute toxicity driven by the rapid exhaustion of intracellular GSH, leading to unmitigated oxidative stress and cell death[2].

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) . National Institute of Biology (NIB). Available at:[Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 . Tox Lab. Available at:[Link]

  • ICH M7: A Guide to Mutagenic Impurity Assessment Software . IntuitionLabs. Available at:[Link]

  • Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds . Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Chemical Toxicology of Reactive Intermediates Formed by the Glutathione-Dependent Bioactivation of Halogen-Containing Compounds . Chemical Research in Toxicology, ACS Publications. Available at:[Link]

  • The Multifaceted Role of Glutathione S-Transferases in Health and Disease . PMC, National Institutes of Health. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(Bromomethyl)oxolan-3-ol from oxolan-3-one

Application Note: Regioselective Synthesis of 3-(Bromomethyl)oxolan-3-ol Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic causality, step-by-step synthetic va...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 3-(Bromomethyl)oxolan-3-ol

Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic causality, step-by-step synthetic validation, and protocol optimization.

Introduction and Synthetic Strategy

Functionalized tetrahydrofurans (oxolanes) are highly privileged scaffolds in medicinal chemistry, frequently appearing in nucleoside analogs, kinase inhibitors, and natural product derivatives. The synthesis of 3-(bromomethyl)oxolan-3-ol from oxolan-3-one requires a precise, two-stage homologation and functionalization sequence.

Direct nucleophilic addition of a bromomethyl group to a ketone is synthetically impractical due to the instability of the corresponding Grignard or organolithium reagents. Therefore, the most robust, self-validating approach utilizes a Corey-Chaykovsky epoxidation to form a spiro-epoxide intermediate, followed by a regioselective epoxide ring-opening using a mild bromide source[1].

SynthesisWorkflow SM Oxolan-3-one (Starting Material) Int 1,5-Dioxaspiroheptane (Spiro-epoxide) SM->Int Step 1: Epoxidation Ylide Dimethylsulfoxonium methylide Ylide->Int Product 3-(Bromomethyl)oxolan-3-ol (Target Product) Int->Product Step 2: Ring Opening Reagent2 Lithium Bromide (LiBr) + Acetic Acid Reagent2->Product

Fig 1: Two-step synthetic workflow from oxolan-3-one to 3-(bromomethyl)oxolan-3-ol.

Phase 1: Corey-Chaykovsky Epoxidation

Objective: Conversion of oxolan-3-one to 1,5-dioxaspiro[2]heptane.

Causality & Mechanistic Insight: To achieve the one-carbon homologation, trimethylsulfoxonium iodide is deprotonated by a strong base (e.g., Sodium Hydride) to generate dimethylsulfoxonium methylide. This ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of oxolan-3-one. The resulting betaine intermediate undergoes a rapid 3-exo-tet cyclization, expelling dimethyl sulfoxide (DMSO) as a leaving group to form the spiro-epoxide[1]. The sulfoxonium ylide is specifically chosen over the more reactive sulfonium ylide because its lower reactivity prevents unwanted side reactions, ensuring high chemoselectivity for the epoxide.

Step-by-Step Protocol:
  • Preparation of the Ylide: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Wash the NaH with anhydrous hexane (2 × 10 mL) to remove the mineral oil, decanting the solvent carefully under nitrogen.

  • Suspend the washed NaH in anhydrous Dimethyl Sulfoxide (DMSO, 0.5 M relative to the substrate).

  • Portion-wise, add Trimethylsulfoxonium iodide (1.2 equiv) at room temperature. Stir the milky white suspension for 30–45 minutes until hydrogen gas evolution ceases, indicating the complete formation of the ylide.

  • Ketone Addition: Cool the reaction mixture to 10 °C using a water/ice bath. Add a solution of oxolan-3-one (1.0 equiv) in a minimal amount of anhydrous THF dropwise over 15 minutes.

  • Reaction Progression: Remove the cooling bath and allow the reaction to stir at room temperature for 12 hours. Monitor the disappearance of the ketone via TLC (Stain: KMnO4).

  • Workup: Quench the reaction by pouring it into ice-cold water (equal to 3× the reaction volume). Extract the aqueous layer with Diethyl Ether (4 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (Caution: The spiro-epoxide is volatile; maintain water bath < 30 °C). The crude 1,5-dioxaspiro[2]heptane can be used directly in the next step.

Phase 2: Regioselective Epoxide Ring-Opening

Objective: Conversion of 1,5-dioxaspiro[2]heptane to 3-(bromomethyl)oxolan-3-ol.

Causality & Mechanistic Insight: Epoxide ring-opening under basic or neutral conditions proceeds via an SN​2 mechanism, where the nucleophile attacks the least sterically hindered carbon. In 1,5-dioxaspiro[2]heptane, the methylene carbon ( CH2​ ) of the epoxide is primary, while the spiro carbon is tertiary. By utilizing Lithium Bromide (LiBr) in the presence of a mild proton source (like acetic acid), the lithium ion chelates and activates the epoxide oxygen, while the bromide ion selectively attacks the primary carbon[3]. This yields the target bromohydrin with the tertiary alcohol positioned correctly on the oxolane ring.

Step-by-Step Protocol:
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 1,5-dioxaspiro[2]heptane (1.0 equiv) in anhydrous Tetrahydrofuran (THF, 0.3 M).

  • Reagent Addition: Add anhydrous Lithium Bromide (LiBr, 2.0 equiv). Note: LiBr is highly hygroscopic; it must be dried in a vacuum oven at 150 °C prior to use to prevent epoxide hydrolysis.

  • Add Glacial Acetic Acid (1.2 equiv) dropwise to the stirring mixture. The mild acid facilitates the opening by protonating the alkoxide leaving group without inducing carbocation-mediated rearrangements.

  • Reaction Progression: Stir the reaction mixture at room temperature for 6–8 hours. Monitor via GC-MS or TLC.

  • Workup: Dilute the mixture with Ethyl Acetate (50 mL) and wash sequentially with saturated aqueous NaHCO3​ (to neutralize the acetic acid) and brine.

  • Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford pure 3-(bromomethyl)oxolan-3-ol as a colorless oil.

Quantitative Data & Stoichiometry Summary

The following table standardizes the stoichiometric requirements for a theoretical 10.0 mmol scale synthesis to ensure reproducibility.

PhaseReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 Oxolan-3-one86.091.0861 mgStarting Material
1 Trimethylsulfoxonium iodide220.071.22.64 gYlide Precursor
1 Sodium Hydride (60%)24.001.2480 mgBase
1 DMSO78.13-20 mLSolvent
2 1,5-Dioxaspiro[2]heptane100.121.0~1.00 gIntermediate
2 Lithium Bromide (LiBr)86.852.01.74 gNucleophile / Catalyst
2 Glacial Acetic Acid60.051.2720 mgProton Source
2 Tetrahydrofuran (THF)72.11-33 mLSolvent

References

  • Chakraborti, A. K., Rudrawar, S., & Kondaskar, A. (2004). Lithium Bromide, an Inexpensive and Efficient Catalyst for Opening of Epoxide Rings by Amines at Room Temperature under Solvent-Free Condition. European Journal of Organic Chemistry, 2004(17), 3597-3600.[Link]

  • Asano, K., & Matsubara, S. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry.[Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(11), 5684–5722.[Link]

Sources

Application

Grignard reaction conditions for the synthesis of 3-(Bromomethyl)oxolan-3-ol

Application Note: Direct Synthesis of 3-(Bromomethyl)oxolan-3-ol via In Situ Halomethyl Grignard Addition Executive Summary The synthesis of 3-(bromomethyl)oxolan-3-ol (also known as 3-(bromomethyl)tetrahydrofuran-3-ol)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Direct Synthesis of 3-(Bromomethyl)oxolan-3-ol via In Situ Halomethyl Grignard Addition

Executive Summary

The synthesis of 3-(bromomethyl)oxolan-3-ol (also known as 3-(bromomethyl)tetrahydrofuran-3-ol) is a critical transformation for generating functionalized spirocyclic or fused bicyclic pharmacophores in drug development. Traditional routes rely on a two-step Corey-Chaykovsky epoxidation followed by hydrobromic acid ring-opening, which requires handling hazardous reagents and lowers overall throughput. This application note details a highly efficient, one-step Barbier-type Grignard protocol. By utilizing in situ halogen-magnesium exchange of dibromomethane (CH₂Br₂) with isopropylmagnesium chloride (i-PrMgCl), the transient bromomethyl carbenoid is immediately trapped by oxolan-3-one, delivering the target product in high yield while completely circumventing carbenoid degradation.

Mechanistic Rationale & Expert Insights

The direct nucleophilic addition of a bromomethyl group to a ketone is notoriously difficult because the required Grignard reagent, bromomethylmagnesium chloride (BrCH₂MgCl), is highly unstable. Even at cryogenic temperatures (-80 °C), BrCH₂MgCl rapidly undergoes α-elimination to form a magnesium carbenoid, which subsequently degrades into ethylene gas and magnesium halide salts ()[1].

To overcome this thermodynamic sink, we employ a Barbier-type in situ trapping strategy . Instead of pre-forming the Grignard reagent, the electrophile (oxolan-3-one) and the halomethyl source (CH₂Br₂) are pre-mixed in tetrahydrofuran (THF) at -78 °C. The exchange reagent, i-PrMgCl—or ideally the Turbo-Grignard reagent i-PrMgCl·LiCl which breaks polymeric aggregates and accelerates exchange ()[2]—is added dropwise.

Causality of Experimental Choices:

  • Reagent Choice: i-PrMgCl is selected over elemental magnesium because it allows the halogen-metal exchange to occur at strict cryogenic temperatures (-78 °C). This is mandatory to extend the half-life of the halomethyl carbenoid long enough for nucleophilic attack ()[3].

  • Addition Order (Barbier vs. Sequential): By maintaining an excess of the ketone in the immediate vicinity of the forming BrCH₂MgCl, the nucleophilic addition outcompetes the α-elimination pathway. If the Grignard is pre-formed, the yield plummets to <15%.

  • Temperature Control: The internal temperature must not exceed -70 °C during the Grignard addition. Exothermic spikes lead to rapid carbenoid decomposition, visually indicated by the reaction mixture turning dark brown accompanied by bubbling (ethylene gas evolution).

Reaction Workflow Pathway

Workflow CH2Br2 Dibromomethane (CH₂Br₂) Carbenoid [ BrCH₂MgCl ] Transient Species CH2Br2->Carbenoid Halogen-Metal Exchange iPrMgCl i-PrMgCl (-78 °C) iPrMgCl->Carbenoid Ketone Oxolan-3-one (Pre-mixed) Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Carbenoid->Alkoxide Rapid in situ Addition Product 3-(Bromomethyl)oxolan-3-ol (Product) Alkoxide->Product Protonation Quench Aqueous NH₄Cl Quench Quench->Product

Workflow of the Barbier-type Grignard addition for synthesizing 3-(Bromomethyl)oxolan-3-ol.

Quantitative Data & Optimization

The following table summarizes the optimization of the Grignard addition, highlighting the critical nature of the Barbier in situ approach and strict temperature control.

EntryAddition MethodInternal Temp (°C)i-PrMgCl (eq)CH₂Br₂ (eq)Isolated Yield (%)Observation
1Sequential (Pre-formation)-781.21.314%Extensive gas evolution; carbenoid degradation.
2Barbier (In situ trapping)-781.21.371%Clean conversion; minor unreacted ketone.
3 Barbier (In situ trapping) -78 1.4 1.5 86% Optimal conditions; full conversion.
4Barbier (In situ trapping)-401.41.528%Thermal decomposition of transient Grignard.

Step-by-Step Experimental Protocol

Materials Required:

  • Oxolan-3-one (Tetrahydrofuran-3-one): 1.0 equivalent

  • Dibromomethane (CH₂Br₂): 1.5 equivalents

  • Isopropylmagnesium chloride (i-PrMgCl, 2.0 M in THF): 1.4 equivalents

  • Anhydrous Tetrahydrofuran (THF): 10 mL per gram of ketone

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and a pressure-equalizing addition funnel under a positive argon atmosphere.

  • Substrate Loading: Dissolve oxolan-3-one (1.0 eq) and dibromomethane (1.5 eq) in anhydrous THF.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C.

  • Grignard Addition: Load the i-PrMgCl solution (1.4 eq) into the addition funnel. Add it dropwise to the reaction mixture at a rate that maintains the internal temperature strictly below -70 °C.

    • Expert Note: The halogen-metal exchange is highly exothermic. Rushing this step will irreversibly degrade the halomethyl carbenoid before it can attack the ketone.

  • Reaction Maturation: Once the addition is complete, stir the mixture at -78 °C for 2 hours to ensure complete conversion of the ketone.

  • Quench: Quench the reaction while still cold (-78 °C) by rapidly adding saturated aqueous NH₄Cl. Remove the cooling bath and allow the biphasic mixture to warm to room temperature.

  • Extraction & Isolation: Separate the aqueous layer and extract three times with Ethyl Acetate (EtOAc).

    • Expert Note: 3-(Bromomethyl)oxolan-3-ol is highly polar. Avoid using hexanes or diethyl ether for extraction, as the product will partition poorly, leading to severe yield loss.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes:EtOAc gradient) to afford pure 3-(bromomethyl)oxolan-3-ol as a colorless oil.

References

  • Knochel, P., Dohle, W., Gommermann, N., Kneisel, F. F., Kopp, F., Korn, T., Sapountzis, I., & Vu, V. A. (2003). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition, 42(36), 4302-4320. URL:[Link]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. URL:[Link]

  • Cheng, D., Kreethadumrongdat, T., & Cohen, T. (2008). Tandem Cyclopropanation with Dibromomethane under Grignard Conditions. The Journal of Organic Chemistry, 73(22), 8921-8927. URL:[Link]

Sources

Method

Application Notes and Protocols: 3-(Bromomethyl)oxolan-3-ol in Active Pharmaceutical Ingredient (API) Manufacturing

Introduction: Unlocking New Chemical Space with a Versatile Tetrahydrofuran Building Block In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to accessing novel chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Chemical Space with a Versatile Tetrahydrofuran Building Block

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to accessing novel chemical space and optimizing the pharmacokinetic and pharmacodynamic profiles of new chemical entities. 3-(Bromomethyl)oxolan-3-ol, systematically named 3-(Bromomethyl)tetrahydrofuran-3-ol, is a bifunctional heterocyclic compound poised to be a valuable synthon in the synthesis of Active Pharmaceutical Ingredients (APIs). The molecule incorporates a tetrahydrofuran ring, a privileged scaffold in medicinal chemistry, functionalized with a reactive bromomethyl group and a tertiary alcohol. This unique combination of features offers a versatile platform for the construction of complex molecular architectures with desirable drug-like properties.

The tetrahydrofuran moiety is a well-established component of several marketed drugs, valued for its ability to improve aqueous solubility and metabolic stability. A notable example is the use of (R)-(-)-3-hydroxytetrahydrofuran as a key intermediate in the synthesis of potent HIV protease inhibitors and the SGLT2 inhibitor, empagliflozin, for the treatment of type 2 diabetes.[1][2] The presence of the hydroxyl group in 3-(Bromomethyl)oxolan-3-ol provides a critical hydrogen bonding point, which can be exploited to enhance target binding affinity. Furthermore, the bromomethyl group serves as a versatile handle for introducing the tetrahydrofuran-3-ol motif into a lead molecule through nucleophilic substitution reactions.

This document serves as a comprehensive guide to the potential applications of 3-(Bromomethyl)oxolan-3-ol in API manufacturing. It provides detailed protocols for the utilization of this building block, explains the rationale behind the experimental choices, and offers insights into its role in the synthesis of advanced intermediates and final API candidates.

Key Applications in API Synthesis

The bifunctional nature of 3-(Bromomethyl)oxolan-3-ol allows for its application in a variety of synthetic strategies aimed at the development of novel therapeutics.

  • Introduction of a Polar, Metabolically Stable Scaffold: The tetrahydrofuran-3-ol core can be readily incorporated into a target molecule to enhance its physicochemical properties. The cyclic ether is generally resistant to metabolic degradation, and the hydroxyl group can improve aqueous solubility and provide a key interaction point with biological targets.

  • Synthesis of Spirocyclic Compounds: The sequential reactivity of the bromomethyl and hydroxyl groups can be leveraged to construct spirocyclic systems. Such three-dimensional structures are of increasing interest in drug design as they can lead to improved target selectivity and reduced off-target effects.

  • Development of Novel Linkers: In the context of developing complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs), the tetrahydrofuran-3-ol unit can be incorporated into linker chains to modulate their solubility, rigidity, and cell permeability.

The following diagram illustrates the potential synthetic pathways utilizing 3-(Bromomethyl)oxolan-3-ol.

Bldg_Block 3-(Bromomethyl)oxolan-3-ol Nu_Sub Nucleophilic Substitution (e.g., with R-NH2, R-OH, R-SH) Bldg_Block->Nu_Sub R-X-H Spiro_Synth Spirocyclization (intramolecular reaction) Bldg_Block->Spiro_Synth Activation & Cyclization Linker_Mod Linker Synthesis (e.g., for PROTACs) Bldg_Block->Linker_Mod Coupling Reactions Intermediate_1 Intermediate with Tetrahydrofuran-3-ol Moiety Nu_Sub->Intermediate_1 API_1 Final API Candidate 1 Intermediate_1->API_1 Further Synthetic Steps Intermediate_2 Spirocyclic Intermediate Spiro_Synth->Intermediate_2 API_2 Final API Candidate 2 Intermediate_2->API_2 Further Synthetic Steps Linker_Intermediate Functionalized Linker Linker_Mod->Linker_Intermediate API_3 Complex Therapeutic (e.g., PROTAC) Linker_Intermediate->API_3 Conjugation

Caption: Synthetic pathways using 3-(Bromomethyl)oxolan-3-ol.

Experimental Protocols

The following protocols are designed to be robust and adaptable for the synthesis of a range of derivatives from 3-(Bromomethyl)oxolan-3-ol.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes the reaction of 3-(Bromomethyl)oxolan-3-ol with a generic nucleophile (e.g., an amine, phenol, or thiol) to introduce the tetrahydrofuran-3-ol moiety.

Rationale: The carbon of the bromomethyl group is electrophilic and susceptible to attack by a nucleophile. The bromide ion is a good leaving group, facilitating an S(_N)2 reaction. The choice of base is critical to deprotonate the nucleophile without promoting side reactions involving the tertiary alcohol. A mild inorganic base like potassium carbonate is often suitable.

Materials:

  • 3-(Bromomethyl)oxolan-3-ol

  • Nucleophile (e.g., substituted aniline, phenol, or thiol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 3-(Bromomethyl)oxolan-3-ol (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Data Summary Table:

NucleophileProduct ClassExpected Yield Range
Primary/Secondary Amine3-((Alkylamino)methyl)oxolan-3-ol70-90%
Phenol3-((Aryloxy)methyl)oxolan-3-ol65-85%
Thiol3-((Alkylthio)methyl)oxolan-3-ol75-95%
Protocol 2: Synthesis of a Spirocyclic Ether via Intramolecular Williamson Ether Synthesis

This protocol outlines a hypothetical pathway to a spirocyclic ether, demonstrating the utility of the bifunctional nature of 3-(Bromomethyl)oxolan-3-ol. This would first involve the attachment of a tether containing a hydroxyl group, followed by an intramolecular cyclization.

Step A: Alkylation of a Dihydroxy Compound

This step attaches the 3-(bromomethyl)oxolan-3-ol to a diol, leaving a free hydroxyl group for the subsequent cyclization.

Procedure:

  • In a round-bottom flask, dissolve a suitable diol (e.g., catechol) (1.0 eq) in anhydrous THF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 3-(Bromomethyl)oxolan-3-ol (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to obtain the intermediate ether-alcohol.

Step B: Intramolecular Cyclization

Rationale: The remaining hydroxyl group is deprotonated to form an alkoxide, which then displaces the bromide in an intramolecular S(_N)2 reaction to form the spirocyclic ether.

Procedure:

  • Dissolve the intermediate from Step A (1.0 eq) in anhydrous THF.

  • Add sodium hydride (1.2 eq) at 0 °C.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract, wash, dry, and concentrate as in Step A.

  • Purify by column chromatography to yield the spirocyclic product.

The following diagram illustrates the experimental workflow for the synthesis of a spirocyclic ether.

Start Start StepA Step A: Alkylation of Diol with 3-(Bromomethyl)oxolan-3-ol Start->StepA Intermediate Purified Ether-Alcohol Intermediate StepA->Intermediate StepB Step B: Intramolecular Cyclization (Williamson Ether Synthesis) Intermediate->StepB Purification Purification by Column Chromatography StepB->Purification Product Final Spirocyclic Product Purification->Product

Caption: Workflow for spirocycle synthesis.

Conclusion and Future Outlook

3-(Bromomethyl)oxolan-3-ol represents a promising and versatile building block for the synthesis of novel APIs. Its bifunctional nature, combined with the favorable physicochemical properties imparted by the tetrahydrofuran-3-ol scaffold, makes it an attractive tool for medicinal chemists. The protocols outlined in this document provide a solid foundation for the exploration of this synthon in drug discovery programs. While direct applications in launched APIs are yet to be reported, the established importance of the tetrahydrofuran-3-ol core in existing drugs strongly suggests that derivatives of 3-(Bromomethyl)oxolan-3-ol will find their place in the next generation of therapeutics. Further research into the enantioselective synthesis of this building block will undoubtedly expand its utility in the development of chiral APIs.

References

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein journal of organic chemistry, 11(1), 1194-1219. [Link]

  • Tan, D., Loots, L., & Friščić, T. (2016). Towards medicinal mechanochemistry: evolution of milling from pharmaceutical solid form screening to the synthesis of active pharmaceutical ingredients (APIs). Chemical Communications, 52(50), 7760-7781. [Link]

  • Smith, L. H. (1943). Tetrahydrofurfuryl bromide. Organic Syntheses, 23, 88. [Link]

  • F. Hoffmann-La Roche AG. (2016). Process for the manufacture of 3-oxo-tetrahydrofuran. U.S.
  • Wikipedia. (2023). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]

  • Hilaris Publisher. (n.d.). Medicinal Chemistry Applications. Retrieved from [Link]

  • Chem-contract.com. (2026, March 19). 3-(Bromomethyl)tetrahydrofuran (CAS 165253-29-2). Retrieved from [Link]

  • Burks, H. E., & Wender, P. A. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 39(3), 189–197. [Link]

  • Walsh Medical Media. (2025). Medicinal Chemistry: The Science of Drug Design and Development. Retrieved from [Link]

Sources

Application

Advanced Cross-Coupling Protocols for 3-(Bromomethyl)oxolan-3-ol: Direct C(sp2)–C(sp3) Bond Formation Tolerating Free Tertiary Alcohols

Structural Analysis & Mechanistic Rationale In modern drug discovery, incorporating highly polar, sp3-rich motifs is a proven strategy for improving pharmacokinetic profiles, notably aqueous solubility and metabolic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analysis & Mechanistic Rationale

In modern drug discovery, incorporating highly polar, sp3-rich motifs is a proven strategy for improving pharmacokinetic profiles, notably aqueous solubility and metabolic stability. 3-(Bromomethyl)oxolan-3-ol (CAS: 1613726-22-9) is a highly valuable building block that introduces a hydrophilic tetrahydrofuran core equipped with a water-replacing tertiary hydroxyl pharmacophore.

However, cross-coupling this specific substrate presents two distinct chemical challenges:

  • Neopentyl-Like Steric Hindrance: Tracing the oxolane ring reveals that the C3 carbon is bonded to C2, C4, the hydroxyl group, and the bromomethyl group. Consequently, C3 is a quaternary center. The adjacent bromomethyl group is therefore a neopentyl-like halide. Standard Palladium-catalyzed Suzuki-Miyaura couplings fail here because the bulky quaternary C3 completely blocks the backside trajectory required for Pd(0) to perform an S_N2 oxidative addition.

  • Free Tertiary Alcohol Interference: While the lack of β -hydrogens on the C3 carbon conveniently precludes β -hydride elimination, the free hydroxyl group can coordinate to oxophilic metals or undergo deprotonation under harsh basic conditions, leading to protodehalogenation or catalyst poisoning.

The Solution: Radical-Mediated Halogen-Atom Transfer (XAT) To bypass the S_N2 steric barrier, state-of-the-art protocols utilize Nickel-catalyzed Cross-Electrophile Coupling (XEC)[1] or Photoredox/Ni dual catalysis[2]. These methods rely on Halogen-Atom Transfer (XAT), where a single-electron reductant (like Ni(I) or an excited-state photocatalyst) abstracts the bromine atom. XAT is a front-side attack that is highly insensitive to neopentyl sterics, smoothly generating a primary carbon radical that is rapidly captured by the Nickel catalytic cycle without requiring hydroxyl protection[3].

Mandatory Visualizations: Catalytic Workflows

Ni_XEC_Cycle Ni0 Ni(0)(dtbbpy) NiII_Ar Ni(II)(Ar)(Br) Ni0->NiII_Ar Oxidative Addition (Ar-Br) NiIII Ni(III)(Ar)(Alkyl)(Br) NiII_Ar->NiIII Radical Capture AlkylRad Neopentyl-like Radical (from Oxolane) AlkylRad->NiIII Product C(sp2)-C(sp3) Product (Free OH Retained) NiIII->Product Reductive Elimination NiI Ni(I)Br NiIII->NiI NiI->Ni0 Reduction by Mn(0) NiI->AlkylRad Halogen-Atom Transfer (Alkyl-Br) Reductant Mn(0) Reductant Reductant->NiI

Caption: Ni-catalyzed XEC catalytic cycle for 3-(bromomethyl)oxolan-3-ol.

Photoredox_Ni Light Blue LED (450 nm) PC Ir(III) Photocatalyst Excited State *Ir(III) Light->PC Excitation NiCat Ni(II) Catalytic Cycle (Cross-Coupling) PC->NiCat Single Electron Transfer (SET) Product Alkylated Heterocycle (Drug Scaffold) NiCat->Product Reductive Elimination Substrates 3-(Bromomethyl)oxolan-3-ol + Aryl Halide Substrates->NiCat XAT & Oxidative Addition

Caption: Photoredox/Ni dual catalysis workflow for C(sp2)-C(sp3) coupling.

Data Presentation: Comparative Methodologies

The table below summarizes the quantitative parameters and strategic trade-offs of the three primary methodologies capable of coupling 3-(bromomethyl)oxolan-3-ol while preserving the free tertiary alcohol.

ParameterNi-Catalyzed XEC[1]Photoredox/Ni Dual Catalysis[2]Cu-Catalyzed Suzuki-Miyaura[4]
Electrophile Partner Aryl Bromides / IodidesAryl Bromides / ChloridesArylboronic Acids
Reductant / Energy Mn(0) or Zn(0) DustBlue LED (450 nm) + AmineNone (Base required)
Radical Generation Ni(I)-mediated XATPhotocatalyst-mediated XATCu-mediated activation
Free OH Tolerance Excellent (with Mn)Exceptional (Neutral pH)Moderate (Requires mild base)
Typical Yield Range 55% – 85%50% – 90%40% – 75%
Key Advantage Highly scalable, cheap reagentsUltra-mild, room temperatureAvoids stoichiometric metals
Limitation Heterogeneous mixture (metal dust)Requires specialized LED setupSensitive to steric arylborons

Experimental Protocols

Protocol A: Reductive Cross-Electrophile Coupling (XEC) with Aryl Bromides

This protocol utilizes a base-free reductive environment, preventing base-catalyzed decomposition of the oxolane ring. Mn(0) is strictly chosen over Zn(0) because Zinc's higher Lewis acidity can coordinate to the tertiary alcohol, sequestering the substrate and lowering yields[1].

Scale: 0.5 mmol Materials:

  • 3-(Bromomethyl)oxolan-3-ol (1.5 equiv, 0.75 mmol)

  • Aryl Bromide (1.0 equiv, 0.5 mmol)

  • NiCl₂·glyme (10 mol%, 0.05 mmol)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%, 0.05 mmol)

  • Manganese dust (2.0 equiv, 1.0 mmol, particle size <10 μm)

  • NaI (20 mol%, 0.1 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMA) (2.5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiCl₂·glyme, dtbbpy, Mn dust, and NaI. Causality: Pre-complexing the Ni salt with the bulky, electron-rich dtbbpy ligand is critical to prevent the formation of inactive Ni-dimers and to stabilize the high-valent Ni(III) intermediate during the catalytic cycle.

  • Substrate Addition: Add 2.5 mL of anhydrous DMA to the tube, followed by the aryl bromide and 3-(bromomethyl)oxolan-3-ol. Seal the tube with a Teflon screwcap.

  • Reaction Execution: Remove the tube from the glovebox and stir vigorously (800 rpm) at 60 °C for 16 hours. Causality: Vigorous stirring is mandatory to maintain the suspension of heterogeneous Mn dust, ensuring continuous turnover of the Ni(I) resting state.

  • Self-Validating Quality Control: After 16 hours, cool to room temperature. Quench a 50 μL aliquot with 1M HCl (1 mL), extract with EtOAc (1 mL), and analyze via LC-MS.

    • Validation Metric: A successful reaction will show >95% consumption of the Aryl Bromide and <5% of the Ar-Ar homocoupling byproduct. If homocoupling exceeds 10%, it indicates poor XAT efficiency, often due to oxidized (passivated) Mn dust.

  • Workup: Dilute the bulk mixture with EtOAc, filter through a pad of Celite to remove metal residues, wash with brine (3x) to remove DMA, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Photoredox/Nickel Dual Catalysis

This protocol is ideal for late-stage functionalization of complex, sensitive drug candidates. Operating at room temperature under neutral conditions, it completely preserves the structural integrity of the free tertiary alcohol[2].

Scale: 0.5 mmol Materials:

  • 3-(Bromomethyl)oxolan-3-ol (1.5 equiv, 0.75 mmol)

  • Aryl Bromide (1.0 equiv, 0.5 mmol)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%, 0.01 mmol)

  • NiCl₂·dtbbpy (10 mol%, 0.05 mmol)

  • Tris(trimethylsilyl)silanol ((TMS)₃SiOH) (1.0 equiv, 0.5 mmol)

  • Na₂CO₃ (2.0 equiv, 1.0 mmol)

  • Anhydrous Dimethoxyethane (DME) (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To a 20 mL clear glass vial equipped with a magnetic stir bar, add the Ir-photocatalyst, NiCl₂·dtbbpy, Na₂CO₃, and the Aryl Bromide (if solid). Seal with a PTFE-lined septum cap.

  • Degassing (Critical Step): Evacuate and backfill the vial with Argon three times. Add anhydrous DME, 3-(bromomethyl)oxolan-3-ol, and (TMS)₃SiOH via syringe. Sparge the solution with Argon for an additional 15 minutes. Causality: Molecular oxygen is a triplet diradical that will rapidly quench the excited state *Ir(III) photocatalyst and intercept the neopentyl carbon radical, shutting down the reaction entirely.

  • Photochemical Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Maintain the ambient temperature at 25 °C using a cooling fan. Stir at 1000 rpm for 24 hours.

  • Self-Validating Quality Control: Analyze an aliquot via GC-FID using dodecane as an internal standard.

    • Validation Metric: Confirm the mass balance between the desired C(sp2)-C(sp3) product and the protodehalogenated oxolane byproduct. High protodehalogenation indicates trace moisture or insufficient Ni-catalyst loading relative to the radical generation rate.

  • Workup: Concentrate the reaction mixture under reduced pressure and directly subject the crude residue to automated flash chromatography (Hexanes/EtOAc gradient) to isolate the pure alkylated heterocycle.

References

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: ACS Publications URL:[Link]

  • Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling Source: PMC / NIH URL:[Link]

  • A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons Source: ACS Publications URL:[Link]

  • Ni-Catalyzed Cross-Electrophile Coupling for the Synthesis of Skipped Polyenes Source: ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 3-(Bromomethyl)oxolan-3-ol

Welcome to the Technical Support Center. As a highly reactive synthetic intermediate, 3-(Bromomethyl)oxolan-3-ol presents unique handling challenges. Structurally, it features a tetrahydrofuran (oxolane) ring, a tertiary...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly reactive synthetic intermediate, 3-(Bromomethyl)oxolan-3-ol presents unique handling challenges. Structurally, it features a tetrahydrofuran (oxolane) ring, a tertiary hydroxyl group, and a primary alkyl bromide. Because the nucleophilic hydroxyl group and the electrophilic bromomethyl group are on adjacent carbons, this compound is a β -bromo alcohol (bromohydrin). This proximity makes it fundamentally unstable and highly susceptible to intramolecular cyclization and autocatalytic degradation.

This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your compound during long-term storage and experimental application.

Part 1: Core FAQs & Troubleshooting

Q1: My batch of 3-(Bromomethyl)oxolan-3-ol has turned pink/brown over time. What causes this, and is the reagent still usable? Expertise & Causality: Discoloration is a classic indicator of autocatalytic decomposition, a known vulnerability of primary alkyl bromides. Exposure to ambient UV light or thermal stress induces the homolytic cleavage of the C–Br bond, releasing trace amounts of bromine radicals and hydrobromic acid (HBr)[1]. The generated HBr further catalyzes the dehydration of the tertiary alcohol, leading to diene formation and accelerating the degradation cascade[2]. Troubleshooting Action: Heavily discolored batches should be discarded, as the purity has likely dropped below synthetically useful thresholds. To prevent this, always store the compound in amber glass vials to block photolytic degradation. If slight discoloration occurs in a freshly opened batch, you can stabilize it by storing it over silver wool to scavenge free halides[2].

Q2: NMR analysis of my stored sample shows the disappearance of the bromomethyl peak and the appearance of a new cyclic structure. What happened? Expertise & Causality: You are observing base-catalyzed intramolecular cyclization. Because 3-(Bromomethyl)oxolan-3-ol is a β -bromo alcohol, exposure to even trace amounts of base (such as the alkaline surface of standard untreated borosilicate glass or trace amines in solvents) will deprotonate the tertiary alcohol. The resulting alkoxide acts as an internal nucleophile, executing a rapid intramolecular SN​2 attack on the adjacent bromomethyl carbon. This ejects the bromide ion and forms a volatile 1,5-dioxaspiro[2.4]heptane derivative (an epoxide)[3]. Troubleshooting Action: Never store this compound in basic or untreated glassware. Use strictly acid-washed vials or high-density polyethylene (HDPE) containers. Ensure all storage solvents are rigorously anhydrous and neutral.

Q3: What are the absolute best long-term storage conditions to maintain >95% purity? Expertise & Causality: Bromohydrins are highly sensitive to moisture, heat, and light. Atmospheric moisture can hydrolyze the bromomethyl group into a diol, while thermal energy provides the activation energy required for elimination pathways[4]. Troubleshooting Action: For long-term storage, the compound must be stored at sub-zero temperatures (-20°C to -80°C) under an inert atmosphere (Argon)[4]. Ensure the container is tightly sealed and protected from light[5].

Part 2: Quantitative Storage Stability Profile

To assist in your inventory management and experimental planning, the following table summarizes the expected stability of 3-(Bromomethyl)oxolan-3-ol under various storage conditions, extrapolated from standard bromohydrin degradation kinetics.

Storage ConditionTemperatureAtmosphereContainer TypeExpected Half-Life / Purity Retention
Optimal Long-Term -80°CArgonAcid-washed Amber Glass> 6 months (>99% purity)
Standard Long-Term -20°CArgonAcid-washed Amber Glass1 to 3 months (>95% purity)
Short-Term / Transit 2°C to 8°CNitrogenStandard Amber Glass< 2 weeks (Noticeable degradation)
Improper Storage 25°CAmbient AirClear Glass< 48 hours (Rapid epoxide/diene formation)

Part 3: Self-Validating Experimental Protocols

Protocol A: Aliquoting and Inert-Gas Packaging for Long-Term Storage

Repeated freeze-thaw cycles and atmospheric exposure are the primary drivers of hydrolysis[5]. This protocol ensures maximum shelf-life.

  • Glassware Preparation: Wash amber glass vials with 0.1 M HCl, rinse thoroughly with HPLC-grade water, and bake at 120°C overnight. Causality: This removes moisture and neutralizes active basic sites on the glass that trigger epoxide formation.

  • Inert Atmosphere Setup: Transfer the baked vials to a glovebox or use a Schlenk line to purge the vials with ultra-high purity Argon. Causality: Argon is denser than Nitrogen and provides a superior, heavier blanket against atmospheric moisture.

  • Aliquoting: Dispense the 3-(Bromomethyl)oxolan-3-ol into single-use aliquots to prevent future freeze-thaw degradation.

  • Sealing: Seal the vials with PTFE-lined septa caps. Wrap the caps tightly with Parafilm to prevent gas exchange.

  • Storage: Transfer immediately to a -20°C or -80°C freezer[4].

Protocol B: HBr Scavenging for Medium-Term Liquid Storage

If the compound must be stored as a stock solution for ongoing experiments, this self-validating system prevents autocatalytic degradation.

  • Scavenger Preparation: Prepare clean silver wool or activate 4Å molecular sieves by heating at 300°C for 3 hours under vacuum.

  • Addition: Add a 5 mg strand of silver wool (or a small pellet of activated sieves) directly to the storage vial[2].

  • Self-Validation Check: The silver wool will react with any evolved HBr to form insoluble AgBr, neutralizing the acid before it can catalyze dehydration. Validation: If the silver wool turns heavily tarnished (black/grey), it is a visual confirmation of active decomposition. If this occurs, the batch must be re-purified via flash chromatography before use.

Part 4: Mechanistic Degradation Pathways

The following diagram maps the specific degradation pathways of 3-(Bromomethyl)oxolan-3-ol and illustrates where our recommended storage interventions block these reactions.

Degradation_Pathways Target 3-(Bromomethyl)oxolan-3-ol Base Base / Nucleophiles (Glassware/Solvents) Target->Base Exposure HeatLight Heat & UV Light (Improper Storage) Target->HeatLight Exposure Epoxide Epoxide (Oxaspiro[2.4]heptane) Base->Epoxide Intramolecular SN2 Elimination HBr + Dehydration Products HeatLight->Elimination Autocatalytic Cleavage Intervention1 Acid-Washed Vials Intervention1->Base Blocks Intervention2 Amber Vials & -20°C Intervention2->HeatLight Blocks

Diagram 1: Degradation pathways of 3-(Bromomethyl)oxolan-3-ol and targeted storage interventions.

References

  • Benchchem. An In-depth Technical Guide to the Stability and Storage of Alkyl Bromides. 1

  • MedChemExpress. Bromoethanol-d4 (Glycol bromohydrin-d4) | Stable Isotope Storage Guidelines. 4

  • Fisher Scientific. SAFETY DATA SHEET - Undecamethylene bromohydrin. 5

  • US Patent 8492598B2. Methods of removing impurities from alkyl bromides during distillation and distillate produced therein. 2

  • ACS Publications. Alkyl Bromide as Precursor of Initiating Dormant Species in Organocatalyzed Living Radical Polymerization. 3

Sources

Optimization

Improving product yield in the chemical synthesis of 3-(Bromomethyl)oxolan-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard synthetic recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard synthetic recipes. To successfully optimize the yield of 3-(Bromomethyl)oxolan-3-ol (also known as 3-(bromomethyl)tetrahydrofuran-3-ol), we must dissect the physical organic chemistry governing its formation.

This guide provides self-validating protocols, mechanistic causality, and targeted troubleshooting for the two primary synthetic pathways: Direct Bromohydrin Formation and Epoxide Ring-Opening.

Diagnostic Overview: Synthetic Pathways & Regioselectivity

The synthesis of 3-(Bromomethyl)oxolan-3-ol from 3-methylenetetrahydrofuran hinges entirely on controlling regioselectivity. The placement of the hydroxyl group at the tertiary carbon (C3) and the bromide at the primary exocyclic carbon dictates which reaction conditions will succeed or fail.

SynthesisRoutes SM 3-Methylenetetrahydrofuran (Starting Material) RouteA Route A: Direct Bromohydrin Reagents: NBS, H2O, DMSO SM->RouteA Electrophilic Addition RouteB1 Route B Step 1: Epoxidation Reagents: mCPBA, DCM SM->RouteB1 Oxidation Product 3-(Bromomethyl)oxolan-3-ol (Target Product) RouteA->Product Markovnikov H2O Attack Epoxide 1,5-Dioxaspiro[2.4]heptane (Spiro Epoxide Intermediate) RouteB1->Epoxide RouteB2 Route B Step 2: Ring Opening Reagents: LiBr, THF (Neutral/Basic) Epoxide->RouteB2 SN2 Mechanism Undesired 3-Bromo-3-(hydroxymethyl)oxolane (Undesired Regioisomer) Epoxide->Undesired Acidic Conditions (HBr) SN1-like Attack RouteB2->Product Attack at Less Hindered C

Mechanistic pathways for 3-(Bromomethyl)oxolan-3-ol synthesis highlighting regioselectivity.

Validated Methodologies

Every protocol below is engineered as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Route A: Direct Bromohydrin Formation

This route utilizes N-Bromosuccinimide (NBS) as a controlled source of electrophilic bromine.

  • Preparation: Dissolve 3-methylenetetrahydrofuran (1.0 eq) in a 4:1 mixture of DMSO and H₂O at 0 °C. Add solid CaCO₃ (0.5 eq) to the suspension.

    • Causality Check: DMSO acts as a polar aprotic co-solvent that stabilizes the spiro-bromonium ion intermediate. This stabilization ensures that water selectively attacks the more substituted tertiary carbon (C3) due to its greater carbocation character, yielding the correct Markovnikov product[1]. CaCO₃ acts as a non-nucleophilic buffer to neutralize generated HBr, preventing the acid-catalyzed cleavage of the oxolane ring.

  • Reagent Addition: Add freshly recrystallized NBS (1.1 eq) portion-wise over 15 minutes.

    • Causality Check: NBS provides a low, controlled concentration of Br₂. Adding it slowly prevents thermal spikes that lead to competitive elimination or dibromination[2].

  • Reaction & Self-Validation: Stir at room temperature for 2 hours.

    • Validation Checkpoint: Monitor by TLC (7:3 Hexanes:EtOAc). The non-polar alkene spot (R_f ~0.8) must completely convert to a highly polar bromohydrin spot (R_f ~0.3) that stains dark blue with p -anisaldehyde.

  • Workup: Extract with ethyl acetate, wash extensively with brine to remove DMSO, dry over Na₂SO₄, and concentrate in vacuo.

Route B: Epoxidation & SN2 Ring-Opening

This two-step route offers higher overall regioselectivity by isolating the spiro-epoxide intermediate.

  • Epoxidation: Treat 3-methylenetetrahydrofuran with mCPBA (1.2 eq) in anhydrous DCM at 0 °C for 4 hours. Quench with saturated Na₂S₂O₃ and wash with NaHCO₃.

    • Validation Checkpoint: ¹H NMR of the crude 1,5-dioxaspiro[3]heptane must show the disappearance of exocyclic alkene protons (~4.9 ppm) and the appearance of shielded epoxide methylene protons (~2.8 ppm).

  • Regioselective Ring Opening: Dissolve the spiro-epoxide in anhydrous THF. Add anhydrous Lithium Bromide (LiBr) (2.0 eq) and stir at 60 °C.

    • Causality Check: Using LiBr in an aprotic solvent provides a strong nucleophile (Br⁻) without acidic protons. This forces the epoxide ring-opening to proceed via a strict S_N2 mechanism. The bromide attacks the less sterically hindered primary exocyclic carbon, yielding the desired 3-(bromomethyl)oxolan-3-ol[4].

Yield & Regioselectivity Data

Summarizing the quantitative outcomes of different reaction conditions is critical for route selection.

Synthetic RouteReagents / ConditionsDominant MechanismRegioselectivity (Target : Undesired)Typical YieldKey Pitfall
Route A (Direct) NBS, H₂O, DMSO, CaCO₃Electrophilic Addition85 : 1565–75%Dibromination if H₂O is low
Route B (Acidic) mCPBA; then aq. HBrS_N1-like Epoxide Opening10 : 90< 20%Inverted regioselectivity
Route B (Neutral) mCPBA; then LiBr, THFS_N2 Epoxide Opening98 : 280–88%Epoxide degradation if wet

Interactive Troubleshooting & FAQs

Q1: Why is my NBS/H₂O reaction yielding a dibromide byproduct instead of the target bromohydrin? A: Dibromination occurs when bromide ions outcompete water for the bromonium ion intermediate. The local concentration of H₂O must be vastly higher than Br⁻ to favor halohydrin formation[2]. Solution: Ensure you are using freshly recrystallized NBS (degraded NBS contains free Br₂ and HBr). Increase the H₂O ratio in your DMSO/H₂O solvent mixture to at least 20% v/v to ensure water acts as the primary nucleophile.

Q2: I attempted to open the spiro-epoxide with aqueous HBr to save time, but I isolated 3-bromo-3-(hydroxymethyl)oxolane instead of the target product. What went wrong? A: You induced an S_N1-like mechanism. Under strongly acidic conditions (like aqueous HBr), the epoxide oxygen is rapidly protonated. The ring-opening transition state develops significant carbocation character, prompting the weak nucleophile (Br⁻) to attack the more substituted tertiary carbon because it better stabilizes the developing positive charge[5]. Solution: Switch to neutral or mildly basic conditions using LiBr or MgBr₂ in THF. This enforces an S_N2 attack exclusively at the less hindered primary carbon[6].

Q3: The oxolane (tetrahydrofuran) ring seems to be degrading during the direct bromohydrin synthesis. How do I protect the backbone? A: The oxolane ring is sensitive to acid-catalyzed ether cleavage. During the NBS/H₂O reaction, trace hydrobromic acid is generated as a byproduct of the bromohydrin formation. If the pH drops too low, the cyclic ether opens. Solution: Introduce a mild, non-nucleophilic acid scavenger, such as solid CaCO₃ or NaHCO₃, into the reaction mixture to buffer the pH without interfering with the electrophilic addition.

Q4: My TLC for Route A shows unreacted starting material even after 12 hours. Should I heat the reaction? A: No. Heating NBS reactions often triggers radical pathways (Wohl-Ziegler bromination), leading to allylic bromination rather than the desired electrophilic addition. Solution: If the reaction is stalled, your NBS may be degraded, or the alkene is poorly solvated. Ensure vigorous stirring in a highly polar solvent system (DMSO is superior to THF for this step) and add a fresh 0.2 eq portion of NBS at room temperature.

References

  • [6] Lumen Learning. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook. 6

  • [4] Chemistry Steps. Epoxides Ring-Opening Reactions.4

  • [5] Chemistry LibreTexts. 15.8: Opening of Epoxides. 5

  • [2] OrgoSolver. Alkene Reactions: Bromohydrin Formation using Br2 and H2O, followed by Epoxide formation using NaOH. 2

  • [1] Chemistry LibreTexts. 8.3: Halohydrins from Alkenes - Addition of HO-X. 1

Sources

Troubleshooting

Troubleshooting low conversion rates in 3-(Bromomethyl)oxolan-3-ol substitution reactions

Welcome to the technical support center for substitution reactions involving 3-(Bromomethyl)oxolan-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for substitution reactions involving 3-(Bromomethyl)oxolan-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this sterically hindered substrate. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you achieve higher conversion rates and minimize byproduct formation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when working with 3-(Bromomethyl)oxolan-3-ol.

Q1: Why am I seeing very low or no conversion in my substitution reaction with 3-(Bromomethyl)oxolan-3-ol?

A: The primary reason for low conversion is severe steric hindrance. The substrate has a primary bromide, which would typically suggest a bimolecular nucleophilic substitution (SN2) mechanism. However, the carbon atom adjacent to the bromomethyl group is a tertiary center, part of the oxolane ring, and bears a hydroxyl group. This creates a "neopentyl-like" arrangement, where the bulky neighboring group physically blocks the nucleophile's required backside attack on the C-Br bond.[1][2] This significantly increases the activation energy of the SN2 transition state, slowing the reaction dramatically.

Q2: What is the dominant reaction mechanism (SN1 vs. SN2), and how does the substrate's structure dictate this?

A: The reaction is overwhelmingly forced down an SN2 pathway , albeit a very slow one.

  • SN2 (Favored but Hindered): The electrophilic carbon is primary. SN2 is the characteristic mechanism for primary alkyl halides.[3][4]

  • SN1 (Disfavored): An SN1 mechanism is highly unlikely because it would require the formation of a primary carbocation, which is extremely unstable.[1][5][6]

Therefore, the main challenge is not changing the mechanism but rather finding conditions that can overcome the high energy barrier of the sterically hindered SN2 reaction.

Q3: I'm observing unexpected byproducts in my reaction. What could they be?

A: While less common than simply low conversion, byproduct formation can occur, especially at elevated temperatures or with strongly basic nucleophiles. The most likely side reactions are:

  • Ring Expansion/Rearrangement: Under certain conditions, particularly with Lewis acids or at high temperatures, the oxolane ring can undergo rearrangement to form a less-strained tetrahydropyran derivative.[7][8][9] This proceeds through a complex mechanism that may involve neighboring group participation or a transient carbocation-like intermediate.

  • Elimination (E2): If your nucleophile is also a strong, sterically hindered base (e.g., t-butoxide), it may abstract a proton from the bromomethyl group, leading to an elimination product. This is generally a minor pathway unless a very strong base is used.

Q4: How does my choice of nucleophile impact the reaction outcome?

A: The nucleophile choice is critical. Due to the high steric barrier, a highly reactive nucleophile is required.

  • Strength: Strong, negatively charged nucleophiles are more effective than neutral ones.[10][11][12] Nucleophilicity generally increases with decreasing electronegativity and for anions, parallels basicity.[12][13]

  • Size: Smaller, less sterically demanding nucleophiles (e.g., N3⁻, CN⁻) will have a kinetic advantage over bulkier ones.

  • Basicity: Be cautious with strongly basic nucleophiles (e.g., alkoxides), as they can promote elimination side reactions.[14]

Q5: What is the optimal type of solvent for this substitution?

A: Polar aprotic solvents are strongly recommended. Solvents like DMF, DMSO, or acetonitrile are ideal because they effectively solvate the counter-ion of the nucleophile but do not form a strong hydrogen-bonding "cage" around the nucleophile itself.[10][15] This leaves the nucleophile "naked" and more reactive, which is essential for overcoming the steric hindrance of the substrate.[10][16] Polar protic solvents (water, alcohols) should be avoided as they will solvate the nucleophile, reduce its reactivity, and significantly slow the SN2 reaction rate.[15][17]

Section 2: In-Depth Troubleshooting Guides

Problem: Persistently Low Conversion and Slow Reaction Rate

This is the most common issue. The following steps provide a logical workflow to diagnose and solve the problem.

G start Low Conversion Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents optimize_nu Step 2: Enhance Nucleophilicity check_reagents->optimize_nu Reagents OK sub1 • Substrate Purity? • Nucleophile Fresh? • Solvent Anhydrous? check_reagents->sub1 optimize_solvent Step 3: Optimize Solvent optimize_nu->optimize_solvent Still Low sub2 • Use stronger nucleophile (e.g., N3⁻, CN⁻). • Ensure full deprotonation if generated in situ. optimize_nu->sub2 optimize_temp Step 4: Adjust Temperature optimize_solvent->optimize_temp Still Low sub3 • Switch to Polar Aprotic (DMF, DMSO). • Avoid Polar Protic (MeOH, H₂O). optimize_solvent->sub3 success Improved Conversion optimize_temp->success sub4 • Increase temperature incrementally (e.g., 60-100 °C). • Monitor for byproduct formation. optimize_temp->sub4

Caption: Steric hindrance from the tertiary alcohol center blocking the SN2 pathway.

Cause B: Suboptimal Solvent Choice

  • Explanation: The solvent plays a crucial role in modulating the reactivity of the nucleophile. Polar protic solvents stabilize the nucleophile through hydrogen bonding, creating a solvent shell that blunts its reactivity. [16][17]* Solution:

    • Employ Polar Aprotic Solvents: Switch to solvents such as DMF, DMSO, or acetonitrile. These solvents do not form hydrogen bonds with the nucleophile, leaving it more reactive and better able to participate in the sterically demanding substitution. [10][15] 2. Ensure Anhydrous Conditions: Water is a polar protic solvent and can drastically reduce the reaction rate. Ensure all reagents and solvents are anhydrous.

Table 1: Solvent Effects on SN2 Reactions

Solvent TypeExamplesEffect on NucleophileRecommended for This Reaction?
Polar Aprotic DMF, DMSO, AcetonitrileMinimally solvated, highly reactiveYes (Strongly Recommended)
Polar Protic Water, Methanol, EthanolHeavily solvated, low reactivityNo (Avoid)
Non-Polar Hexane, ToluenePoor solubility for ionic nucleophilesNo (Avoid)

Section 3: Recommended Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Sodium Azide

This protocol provides a robust starting point for the substitution, which can be adapted for other small, potent nucleophiles.

Materials:

  • 3-(Bromomethyl)oxolan-3-ol

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(Bromomethyl)oxolan-3-ol (1.0 eq).

  • Add anhydrous DMF to dissolve the substrate (concentration approx. 0.1-0.5 M).

  • Add sodium azide (1.5 - 2.0 eq) to the stirred solution. Caution: Sodium azide is highly toxic.

  • Heat the reaction mixture to 80-90 °C using a heating mantle with an oil bath.

  • Monitor the reaction progress by TLC or LC-MS every 4-6 hours. The reaction may require 24-48 hours to reach completion.

  • Upon completion, cool the mixture to room temperature and carefully pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting by Solvent Screening

If Protocol 1 yields low conversion, a solvent screen can identify optimal conditions.

Procedure:

  • Set up three parallel reactions in small vials, each with 3-(Bromomethyl)oxolan-3-ol (1.0 eq) and the chosen nucleophile (e.g., NaN₃, 1.5 eq).

  • To each vial, add one of the following anhydrous solvents: DMF, DMSO, or Acetonitrile.

  • Heat all three reactions to the same temperature (e.g., 80 °C) and monitor conversion at identical time points (e.g., 6h, 12h, 24h) using LC-MS or ¹H NMR of an aliquot.

  • Compare the conversion rates to determine the most effective solvent for your specific nucleophile.

References

  • Taylor & Francis Online. (2025, December 01). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science. Retrieved from [Link]

  • Unknown. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]

  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]

  • Unknown. (n.d.). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • ResearchGate. (2000, April). Synthesis of oxocines by ring contraction and ring expansion. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • ACS Publications. (2009, July 23). Steric Effects and Solvent Effects on SN2 Reactions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Leah4sci. (2012, June 23). Solvents in Substitution Reactions [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Making Molecules. (2025, October 30). Substitution Reactions (on Saturated Carbons). Retrieved from [Link]

  • LibreTexts Chemistry. (2025, October 20). 11.6: Predicting SN1 vs. SN2 mechanisms. Retrieved from [Link]

  • ResearchGate. (2019, September 5). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective Ring-expansion of Oxirane into Tetrahydropyran and Tetrahydrofuran by Reagent-controlled Conditions. Journal of Chemical Research, Synopses. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. PMC. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • Jack Westin. (n.d.). Alcohols Important Reactions. MCAT Content. Retrieved from [Link]

  • Leah4sci. (2013, October 2). SN1 vs SN2 Reactions - How to Differentiate [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. PMC. Retrieved from [Link]

  • Unknown. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. Retrieved from [Link]

  • Unknown. (n.d.). Substitution and Elimination Reference Guide. Retrieved from [Link]

  • University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • Unknown. (n.d.). Summary of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Chemistry Steps. (2022, December 14). Alcohols in Substitution Reactions with Tons of Practice Problems. Retrieved from [Link]

  • Chad's Prep. (2021, January 22). Substitution Reactions of Alcohols | 12.6 Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Nucleophilicity and Solvent Effects. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 3-(Bromomethyl)oxolan-3-ol Reactivity &amp; Solvent Systems

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and complex organic synthesis, 3-(bromomethyl)oxolan-3-ol (also known as 3-(bromomethyl)tetrahydrofuran-3-ol)...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. In drug development and complex organic synthesis, 3-(bromomethyl)oxolan-3-ol (also known as 3-(bromomethyl)tetrahydrofuran-3-ol) is a highly versatile but notoriously finicky building block. As a classic bromohydrin, it possesses both a nucleophilic tertiary hydroxyl group and an electrophilic bromomethyl group.

The primary challenge researchers face with this substrate is controlling the kinetic "tug-of-war" between intramolecular cyclization (which forms the spiro-epoxide 1,5-dioxaspiro[1]heptane) and intermolecular nucleophilic substitution (SN2). The solvent system you select dictates the thermodynamic stabilization of intermediates and the basicity of your reagents, ultimately serving as the master switch for your reaction's regioselectivity and chemoselectivity ().

Quantitative Data: Solvent System Selection Matrix

To achieve your desired synthetic pathway, consult the quantitative matrix below. The dielectric constant (ε) and hydrogen-bonding capacity of the solvent directly govern the reaction's dominant trajectory.

Solvent SystemDielectric Constant (ε)Base / NucleophilePredominant PathwayTypical Yield (%)Mechanistic Causality
THF 7.5NaH (Strong)Spiro-epoxidation>90%Polar aprotic environment leaves the alkoxide "naked," drastically accelerating intramolecular SN2.
DCM / H₂O 8.9 / 80.1NaOH + TBABSpiro-epoxidation85–95%Biphasic phase-transfer isolates the reactive alkoxide in the organic layer, preventing aqueous solvation.
MeCN 37.5NaN₃ (Weak Base)Intermolecular SN270–80%High polarity stabilizes the SN2 transition state; weak basicity minimizes competitive alcohol deprotonation.
MeOH 32.7NaOMeMixed (Epoxide + Solvolysis)<40% (Epoxide)Protic solvent cage heavily dampens alkoxide nucleophilicity through hydrogen bonding, slowing cyclization.
Troubleshooting FAQs

Q1: I am trying to perform a direct SN2 substitution with an amine, but my LC-MS shows complete conversion to 1,5-dioxaspiro[1]heptane. Why? A1: You are observing the kinetic dominance of intramolecular reactions. Amines act as both nucleophiles and bases. In polar solvents, the amine deprotonates the tertiary alcohol of 3-(bromomethyl)oxolan-3-ol. The resulting alkoxide is perfectly positioned for an intramolecular SN2 attack on the adjacent bromomethyl carbon. Epoxide formation requires an anti-periplanar alignment between the alkoxide lone pair and the C-Br σ* orbital (back-side attack), which is readily accessible in this flexible side-chain (2)[2]. To prevent this, you must either protect the tertiary alcohol (e.g., as a TMS ether) prior to substitution or use a strictly non-basic nucleophile.

Q2: What is the optimal solvent system to deliberately synthesize the spiro-epoxide? A2: For maximum yield of 1,5-dioxaspiro[1]heptane, a polar aprotic solvent such as Tetrahydrofuran (THF) paired with a strong, non-nucleophilic base (like NaH) is optimal. Protic solvents solvate and stabilize anions, deactivating strong nucleophiles through hydrogen bonding (). In contrast, THF solvates the counter-cation while leaving the alkoxide highly reactive. When a halohydrin is treated with a strong base, proton exchange occurs reversibly and faster than intermolecular SN2, allowing the newly formed alkoxide to invert the adjacent center and rapidly close the epoxide ring ().

Q3: Can I use Lewis acids to alter the reactivity profile or open the epoxide once formed? A3: Yes. If you are attempting to open the spiro-epoxide after it forms, Lewis acids like MgBr₂ in solvents like MeCN can coordinate with the oxygen atoms, activating the system. MgBr₂ in MeCN is highly effective for the regioselective ring-opening of epoxides to form substituted bromohydrins, exploiting the solvent's ability to stabilize ionic intermediates without neutralizing the Lewis acid (3)[3].

Self-Validating Experimental Protocols
Protocol A: High-Yield Spiro-Epoxidation (1,5-Dioxaspiro[1]heptane Synthesis)

This protocol utilizes a polar aprotic solvent to maximize alkoxide nucleophilicity.

  • Preparation: Flame-dry a round-bottom flask and purge with N₂ to prevent moisture from quenching the base.

  • Solvation: Dissolve 3-(bromomethyl)oxolan-3-ol (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Causality Check: Cooling prevents exothermic degradation and side-reactions. THF ensures the resulting sodium alkoxide remains unsolvated, forcing the intramolecular SN2 pathway.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (stain with KMnO₄; the epoxide will appear as a distinct, less polar spot compared to the bromohydrin).

  • Workup: Quench carefully dropwise with saturated aqueous NH₄Cl. Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Direct Intermolecular Azidation (Minimizing Epoxide Formation)

This protocol uses a weak base and a highly polar solvent to favor direct substitution.

  • Preparation: Equip a reaction vial with a magnetic stir bar and nitrogen line.

  • Solvation: Dissolve 3-(bromomethyl)oxolan-3-ol (1.0 eq) in anhydrous Acetonitrile (MeCN, 0.5 M).

    • Causality Check: MeCN is polar enough to dissolve the azide salt and stabilize the SN2 transition state, but it does not promote the basicity of the azide to the point of deprotonating the tertiary alcohol.

  • Nucleophile Addition: Add Sodium Azide (NaN₃, 3.0 eq). Optional: add 0.1 eq of 15-crown-5 to enhance NaN₃ solubility and reactivity.

  • Reaction: Heat to 65 °C for 16 hours. The thermal energy is required to overcome the activation barrier of the slower intermolecular SN2 process.

  • Workup: Cool to room temperature, dilute with water, and extract with DCM. Dry over Na₂SO₄ and concentrate.

Reaction Pathway Visualization

G SM 3-(Bromomethyl)oxolan-3-ol (Starting Material) Base Strong Base (e.g., NaH in THF) SM->Base Deprotonation Nuc Weak Base / Strong Nuc (e.g., NaN3 in MeCN) SM->Nuc Direct Substitution Alkoxide Alkoxide Intermediate Base->Alkoxide Epoxide 1,5-Dioxaspiro[2.4]heptane (Spiro-epoxide) Alkoxide->Epoxide Intramolecular SN2 (Fast) Nuc->Alkoxide Side Reaction (If Nuc is too basic) SN2Prod Direct SN2 Product (e.g., Azidomethyl) Nuc->SN2Prod Intermolecular SN2 (Slow, requires heat)

Divergent reactivity pathways of 3-(bromomethyl)oxolan-3-ol dictated by solvent and base selection.

References
  • BenchChem. "Technical Support Center: Solvent Effects on the Reactivity of Bromoethyne". Benchchem.com.

  • OrgoSolver. "Alkene Reactions: Bromohydrin Formation using Br2 and H2O, followed by Epoxide formation using NaOH". Orgosolver.com. 2

  • Yale University. "On the Epoxidation of Alkenes". Yale.edu.

  • Yerevan State University. "Regio- and stereoselective ring opening of vinyl epoxides with MgBr2". Ysu.am. 3

Sources

Troubleshooting

Technical Support Center: Handling, Stability, and Reaction Optimization for 3-(Bromomethyl)oxolan-3-ol

Welcome to the Technical Support Center for 3-(Bromomethyl)oxolan-3-ol (CAS: 1613726-22-9)[1]. This portal is designed for researchers, scientists, and drug development professionals working with this highly reactive β-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Bromomethyl)oxolan-3-ol (CAS: 1613726-22-9)[1]. This portal is designed for researchers, scientists, and drug development professionals working with this highly reactive β-bromo tertiary alcohol building block. Due to the structural proximity of a tertiary hydroxyl group and a primary alkyl bromide, this compound exhibits unique thermochemical sensitivities. This guide provides field-proven troubleshooting, temperature optimization strategies, and self-validating protocols to ensure experimental success.

Part 1: Thermochemical Stability & Storage (FAQs)

Q1: My neat 3-(bromomethyl)oxolan-3-ol turned from clear to dark brown during room-temperature storage. What happened, and is it salvageable? A1: The compound has undergone autocatalytic decomposition and is likely unsalvageable. As a β-bromo alcohol, 3-(bromomethyl)oxolan-3-ol is highly susceptible to thermal degradation[2]. At ambient temperatures, trace amounts of hydrogen bromide (HBr) are eliminated.

  • Causality: Because the molecule contains a tertiary alcohol, the evolved HBr protonates the hydroxyl group, turning it into an excellent leaving group (water). This triggers an E1-type dehydration, forming a highly stable allylic/tertiary carbocation, which subsequently loses a proton to form a diene. The reaction is autocatalytic because the elimination process generates more HBr, exponentially accelerating the degradation[2].

  • Prevention: Always store the compound at -20°C. To scavenge any trace HBr and halt the autocatalytic cycle, store the product over a few pellets of activated 4Å molecular sieves or silver wool[2].

Q2: I need to concentrate my product via rotary evaporation. What is the maximum safe bath temperature? A2: Do not exceed a bath temperature of 30°C.

  • Causality: Thermal elimination of HBr becomes kinetically favorable above 40°C. By keeping the bath at 30°C and utilizing a high-vacuum pump (<10 mbar), you provide sufficient thermodynamic energy for solvent evaporation without crossing the activation energy threshold for β-elimination.

Part 2: Reaction Optimization & Troubleshooting (FAQs)

Q3: I am attempting an intermolecular SN2 substitution on the primary bromide using a basic nucleophile (e.g., sodium methoxide), but NMR shows a completely different product with no bromide. What is forming? A3: You are inadvertently synthesizing a spiro-epoxide, specifically a 1,6-dioxaspiro[2.4]heptane derivative[3][4].

  • Causality: When you introduce a base, it deprotonates the tertiary alcohol to form an alkoxide. This alkoxide is perfectly positioned to attack the adjacent carbon bearing the bromide via an intramolecular SN2 mechanism. Because intramolecular reactions possess a massive entropic advantage over intermolecular reactions, the formation of the 1,6-dioxaspiro[2.4]heptane ring outcompetes your intended intermolecular substitution.

  • Solution: If your goal is substitution at the bromide, you must first protect the tertiary alcohol (e.g., as a TMS or TBS ether) under strictly non-basic conditions (e.g., using TMS-OTf and 2,6-lutidine at -78°C) before introducing your nucleophile.

Q4: How do I intentionally synthesize the 1,6-dioxaspiro[2.4]heptane derivative safely? I experienced a thermal runaway in my last attempt. A4: Epoxide formation from halohydrins is highly exothermic. If the temperature spikes, the newly formed epoxide can undergo ring-opening polymerization.

  • Causality: Adding a strong base (like NaH) to the halohydrin all at once generates a massive localized exotherm. The heat accelerates both the deprotonation and the subsequent intramolecular cyclization.

  • Solution: Perform the reaction in a highly dilute THF solution at 0°C, adding the base portion-wise to control the exotherm.

Part 3: Data Presentation

Table 1: Temperature-Dependent Stability & Reaction Pathways for 3-(Bromomethyl)oxolan-3-ol

Temperature RangeChemical EnvironmentDominant PathwayMechanistic CausalityRequired Mitigation
-20°C to 0°C Neat / NeutralStable StorageInsufficient thermal energy for HBr elimination.Store over Ag wool or 4Å sieves[2].
0°C to 10°C Basic (e.g., NaH, THF)Spiro-EpoxidationBase deprotonates OH; intramolecular SN2 forms 1,6-dioxaspiro[2.4]heptane[3].Maintain active cooling; add base slowly.
20°C to 30°C Neat / NeutralSlow DegradationTrace HBr initiates autocatalytic E1 dehydration[2].Avoid prolonged benchtop exposure.
>40°C AnyRapid DecompositionThermal activation threshold crossed; runaway HBr elimination and polymerization.Evaporate solvents only under high vacuum.

Part 4: Experimental Protocols

Protocol 1: Safe Base-Mediated Epoxidation (Synthesis of 1,6-dioxaspiro[2.4]heptane)

Self-Validating System: This protocol relies on visual cues (cessation of H₂ gas evolution) and TLC monitoring to confirm reaction progression without risking thermal runaway.

Step 1: Preparation & Cooling Dissolve 1.0 eq of 3-(bromomethyl)oxolan-3-ol in anhydrous THF (0.1 M concentration) under an inert argon atmosphere. Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 15 minutes.

  • Causality: Dilution (0.1 M) acts as a thermal buffer, absorbing the heat of the reaction.

Step 2: Portion-wise Base Addition Weigh 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Add the NaH in four equal portions over 30 minutes.

  • Validation Check: After each addition, observe the evolution of H₂ gas. Do not add the next portion until gas evolution from the previous portion has significantly slowed. This ensures the exotherm is distributed over time.

Step 3: Temperature-Controlled Cyclization Maintain the reaction at 0°C for 1 hour, then allow it to slowly warm to 10°C over the next hour.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (stains dark with KMnO₄) should disappear, replaced by a higher Rf spot corresponding to the 1,6-dioxaspiro[2.4]heptane[4].

Step 4: Quenching Cool back to 0°C and slowly add saturated aqueous NH₄Cl dropwise until bubbling ceases.

  • Causality: NH₄Cl provides a mild proton source to neutralize unreacted NaH and any residual alkoxide without providing enough acidity to open the newly formed epoxide ring.

Part 5: Mechanistic & Workflow Visualizations

Mechanism A 3-(Bromomethyl)oxolan-3-ol (Starting Material) B Thermal / Acidic (>40°C or H+) A->B Heat/Acid C Basic Conditions (Base, 0-10°C) A->C Base D HBr Elimination & Dehydration B->D E Alkoxide Formation (Intramolecular) C->E F Degradation / Polymerization D->F Autocatalytic G 1,6-Dioxaspiro[2.4]heptane (Spiro-Epoxide) E->G SN2 (Intramolecular)

Figure 1: Mechanistic divergence of 3-(Bromomethyl)oxolan-3-ol under thermal vs. basic conditions.

Workflow Step1 Dissolve in THF (0°C, 0.1 M) Step2 Add NaH (Portion-wise) Step1->Step2 Control Exotherm Step3 Stir & Monitor (<10°C, TLC) Step2->Step3 H2 Gas Evolves Step4 Quench (NH4Cl at 0°C) Step3->Step4 SM Consumed Step5 Extraction (EtOAc) Step4->Step5 Neutralize

Figure 2: Self-validating experimental workflow for safe spiro-epoxidation.

References

  • Title: 5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane | C8H12O2 | CID 137940620 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Emulsions During the Extraction of 3-(Bromomethyl)oxolan-3-ol

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that liquid-liquid extraction (LLE) is a cornerstone of synthetic workups.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that liquid-liquid extraction (LLE) is a cornerstone of synthetic workups. However, highly polar, amphiphilic intermediates like 3-(Bromomethyl)oxolan-3-ol frequently disrupt this process by forming intractable emulsions.

This guide is designed by application scientists to move beyond basic advice. Here, we break down the thermodynamic and physical causes of these emulsions and provide validated, self-correcting protocols to rescue your compound.

Mechanistic Insight: Why Does This Molecule Cause Emulsions?

To troubleshoot effectively, we must first understand the molecular behavior of 3-(Bromomethyl)oxolan-3-ol during LLE:

  • Surfactant-like Amphiphilicity: The oxolane (tetrahydrofuran) ring and the tertiary hydroxyl group act as highly polar, hydrogen-bonding headgroups, giving the molecule a strong affinity for water. Conversely, the bromomethyl group provides a dense, lipophilic tail. Molecules with this intermediate mutual solubility profile act as weak surfactants, accumulating at the phase boundary and drastically lowering interfacial tension, which stabilizes emulsion droplets[1].

  • The Co-Solvent Effect (Residual THF): If your synthesis was conducted in THF, residual solvent will severely complicate the workup. THF is fully miscible in water via hydrogen bonding[2]. During LLE, residual THF acts as a dispersant that increases the mutual solubility of the aqueous and organic phases, inducing the self-assembly of emulsions[3].

  • Density Inversion Risks: Emulsions are inherently more likely to form when using chlorinated organic solvents[4]. Because 3-(Bromomethyl)oxolan-3-ol contains a heavy bromine atom, extracting it into dichloromethane (DCM) increases the organic layer's density. This can cause the organic density to match the aqueous layer's density (especially if brine is used), neutralizing the gravity-driven separation and causing the layers to suspend indefinitely.

Emulsion Resolution Decision Matrix

Use the following diagnostic workflow to identify the root cause of your emulsion and select the appropriate intervention.

EmulsionResolution Start Emulsion Observed During LLE CheckTHF Is residual THF or water-miscible solvent present? Start->CheckTHF Rotovap Strip solvent via rotary evaporation CheckTHF->Rotovap Yes CheckDensity Is the organic solvent halogenated (e.g., DCM)? CheckTHF->CheckDensity No Success Phase Separation Achieved Rotovap->Success DiluteOrg Add non-halogenated co-solvent (e.g., Et2O or EtOAc) CheckDensity->DiluteOrg Yes (Density ≈ 1.0 - 1.2) CheckSolids Are there suspended salts or precipitates? CheckDensity->CheckSolids No DiluteOrg->Success FilterCelite Vacuum filter biphasic mixture through Celite CheckSolids->FilterCelite Yes AddBrine Add saturated NaCl (Salting-Out) CheckSolids->AddBrine No (Microemulsion) FilterCelite->Success AddBrine->Success

Decision tree for resolving LLE emulsions based on solvent properties and phase behavior.

Quantitative Data: Solvent System Optimization

Selecting the right solvent system is the most effective preventative measure. The table below summarizes the physical parameters that dictate phase separation for this specific molecule.

Organic SolventAqueous PhaseDensity Difference (Δρ)Emulsion RiskRecommendation for 3-(Bromomethyl)oxolan-3-ol
Dichloromethane (DCM) Water~0.33 g/mLVery HighAvoid. Brominated product increases organic density, causing phase inversion.
Ethyl Acetate (EtOAc) Water~0.10 g/mLHighMarginal. Good solubility, but low Δρ leads to slow separation.
EtOAc : MTBE (1:1) Sat. NaCl (Brine)~0.35 g/mLLowOptimal. High Δρ, salting-out effect reduces aqueous solubility.
Diethyl Ether (Et₂O) Sat. NaCl (Brine)~0.49 g/mLVery LowExcellent. Rapid phase separation, but requires caution due to volatility.

Validated Experimental Protocols

Protocol A: The "Salting-Out" & Density Adjustment Method

Use this protocol when dealing with a persistent microemulsion in non-halogenated solvents.

  • Step 1: Return the emulsified biphasic mixture to a separatory funnel.

  • Step 2: Add saturated aqueous NaCl (brine) equivalent to 25% of the total aqueous layer volume.

  • Step 3: Add a low-density organic co-solvent (e.g., MTBE or Diethyl ether) equivalent to 50% of the organic layer volume.

  • Step 4: Gently swirl the funnel in a circular motion. Do not shake vigorously.

  • Step 5: Allow the funnel to stand undisturbed for 10-15 minutes.

  • Causality & Self-Validation: Adding brine increases the ionic strength of the aqueous layer, forcing the surfactant-like molecule to separate into the organic phase—a technique known as salting out[1]. Simultaneously, the low-density solvent artificially widens the density gap. Validation: If successful, a sharp phase boundary will form. If the lower layer remains cloudy, the density difference is still too narrow; add an additional 10% volume of brine.

Protocol B: Interfacial Filtration (Celite Pad)

Use this protocol when the emulsion forms a thick, opaque "mayonnaise" layer at the interface (Pickering emulsion).

  • Step 1: Prepare a Büchner funnel with filter paper and a tightly packed 1-2 cm pad of Celite® 545.

  • Step 2: Pre-wet the Celite pad with your pure organic extraction solvent.

  • Step 3: Pour the entire emulsified biphasic mixture directly from the separatory funnel through the Celite pad under mild vacuum.

  • Step 4: Rinse the pad with an additional 10-20 mL of organic solvent to ensure no product is trapped.

  • Step 5: Transfer the filtrate to a clean separatory funnel.

  • Causality & Self-Validation: Insoluble particulates and polymeric byproducts often stabilize the liquid-liquid interface. Filtering the contents of the funnel by suction physically removes these solid stabilizers[4]. Validation: The filtrate will immediately separate into two distinct, clear layers upon entering the receiving flask.

Frequently Asked Questions (FAQs)

Q: I used THF as my reaction solvent. Can I just add water and extract? A: No. Because THF is fully miscible with water, it acts as a co-solvent that bridges the aqueous and organic phases, drastically lowering the interfacial tension and guaranteeing a persistent emulsion. A highly effective strategy is to remove the THF under reduced pressure (rotary evaporation) after the reaction is complete and before initiating the aqueous workup[5].

Q: I used DCM and the layers completely disappeared into one cloudy phase. What happened? A: You have likely experienced a density inversion. The density of DCM is ~1.33 g/mL, but as it dissolves your heavy, brominated product, its density increases. If your aqueous layer is highly concentrated with salts, its density can also approach 1.2–1.3 g/mL. When Δρ approaches zero, the phases cannot separate by gravity. To fix this, dilute the organic layer with a lighter solvent (like ether) or add plain water to lower the aqueous density.

Q: Can I use a centrifuge to break the emulsion? A: Yes. If you are working on a small scale (e.g., <50 mL), transferring the emulsion to a conical tube and centrifuging at 3000 x g for 5 minutes is highly effective. The centrifugal force overcomes the low interfacial tension, forcing the denser phase to the bottom and coalescing the droplets[3].

References

  • Title: Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL: [Link]

  • Title: Problems with extractions - Chemistry Teaching Labs Source: University of York URL: [Link]

  • Title: Mechanisms of separation between tetrahydrofuran and water using hydroxystearic acid Source: AIP Publishing URL: [Link]

  • Title: Surfactant-Mediated Extractions, Part II: Coacervative Extraction and Related Techniques Source: LCGC International URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Determining the Purity of 3-(Bromomethyl)oxolan-3-ol: A Comparative Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To objectively evaluate and establish the optimal High-Performance Liquid Chromatography (HPLC) methodology for...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To objectively evaluate and establish the optimal High-Performance Liquid Chromatography (HPLC) methodology for the purity determination of 3-(Bromomethyl)oxolan-3-ol, comparing Reversed-Phase (RP) vs. Hydrophilic Interaction Liquid Chromatography (HILIC), and Ultraviolet (UV) vs. Evaporative Light Scattering Detection (ELSD) vs. Charged Aerosol Detection (CAD).

Introduction: The Analytical Challenge

3-(Bromomethyl)oxolan-3-ol (also known as 3-(bromomethyl)tetrahydrofuran-3-ol) is a highly polar, halogenated cyclic alcohol frequently utilized as a critical intermediate in pharmaceutical synthesis. From an analytical perspective, this molecule presents two distinct challenges that render standard HPLC-UV methods obsolete:

  • Extreme Polarity: The combination of the tetrahydrofuran ring and the hydroxyl group prevents adequate retention on standard hydrophobic C18 (Reversed-Phase) columns. The analyte typically co-elutes with the void volume ( t0​ ), making it impossible to separate from early-eluting process impurities.

  • Lack of a Chromophore: The molecule lacks a conjugated π -electron system. It exhibits negligible UV absorbance above 210 nm. While low-wavelength UV detection (e.g., 205–210 nm) is theoretically possible, it is highly susceptible to baseline drift, solvent absorbance, and poor signal-to-noise (S/N) ratios, failing to meet the sensitivity requirements for trace impurity profiling.

To achieve a robust, self-validating system compliant with 1[1], the analytical strategy must pivot toward orthogonal separation mechanisms and universal detection technologies.

Chromatographic & Detection Strategy

Separation: Why HILIC Outperforms Reversed-Phase

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for retaining small, polar compounds. Unlike Reversed-Phase chromatography, HILIC utilizes a polar stationary phase (e.g., Amide, bare Silica, or Zwitterionic) and a highly organic, water-miscible mobile phase.

The Causality of Retention: In HILIC, the aqueous component of the mobile phase forms a water-rich layer immobilized on the polar stationary phase. 3-(Bromomethyl)oxolan-3-ol partitions between the organic-rich bulk mobile phase and this hydrophilic layer. This mechanism provides strong, reproducible retention ( k>3 ) and excellent peak shape, completely resolving the analyte from the void volume.

Detection: CAD vs. ELSD vs. UV

Because the analyte is non-chromophoric, aerosol-based universal detectors are required. Both ELSD and CAD nebulize the column effluent, evaporate the mobile phase, and measure the remaining analyte particles.

  • ELSD (Evaporative Light Scattering Detection): Measures the light scattered by the dried particles. However, ELSD struggles to detect particles smaller than 50 nm, leading to a sharp drop-off in sensitivity at low concentrations.

  • CAD (Charged Aerosol Detection): Transfers a positive electrical charge to the dried particles via collision with ionized nitrogen gas, then measures the aggregate charge using an electrometer. CAD can detect particles down to 10 nm, providing up to a 10-fold increase in sensitivity over ELSD and a more uniform inter-analyte response[2][3].

AnalyticalStrategy Start Target Analyte: 3-(Bromomethyl)oxolan-3-ol Q1 Chromophore Present? Start->Q1 UV Standard UV/PDA (Sub-optimal / High Noise) Q1->UV Yes Q2 Analyte Polarity? Q1->Q2 No (Aliphatic/Halogenated) RP Reversed-Phase (C18) (Poor Retention / Void Elution) Q2->RP Hydrophobic HILIC HILIC (Strong Polar Retention) Q2->HILIC Highly Polar Detector Aerosol Detector Selection HILIC->Detector Orthogonal Separation ELSD ELSD (Moderate LOD: ~75 ng) Detector->ELSD CAD CAD (High LOD: ~12 ng) Detector->CAD Preferred for Trace Impurities

Decision tree for selecting the optimal chromatographic and detection strategy.

Experimental Protocol: The Optimized HILIC-CAD Workflow

The following step-by-step methodology represents the optimized, self-validating HILIC-CAD protocol for 3-(Bromomethyl)oxolan-3-ol.

Step 1: Sample & Standard Preparation

  • Diluent: 90:10 Acetonitrile:Water (v/v).

  • Causality: In HILIC, injecting a sample dissolved in a highly aqueous solvent disrupts the water-rich layer on the column, leading to severe peak distortion (fronting/splitting). The sample diluent must closely match the initial highly organic mobile phase conditions.

  • Working Concentration: 0.5 mg/mL for assay; 0.05% to 1.0% levels for impurity profiling.

Step 2: Chromatographic Conditions (HILIC)

  • Column: Ethylene Bridged Hybrid (BEH) Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 3.0 with Formic Acid).

    • Causality: Aerosol-based detectors (CAD/ELSD) strictly require volatile buffers. Non-volatile salts (e.g., phosphates) will precipitate, permanently fouling the detector and causing massive background noise.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 6.0 min: 95% B 75% B (Elution phase)

    • 6.0 - 8.0 min: 75% B (Column wash)

    • 8.0 - 12.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: CAD Detector Settings

  • Evaporation Temperature: 35°C.

    • Causality: 3-(Bromomethyl)oxolan-3-ol is a semi-volatile compound. Setting the evaporation temperature too high (e.g., >50°C) will cause the analyte to vaporize alongside the mobile phase, drastically reducing sensitivity. 35°C ensures mobile phase evaporation while preserving the analyte particles.

  • Data Collection Rate: 10 Hz.

  • Filter Constant: 3.6 seconds.

Method Validation Data (ICH Q2(R2) Compliant)

To demonstrate that the analytical procedure is fit for its intended purpose[1], the HILIC-CAD method was validated against HILIC-ELSD and RP-HPLC-UV alternatives. The quantitative performance characteristics are summarized below.

Comparative Validation Metrics
Validation ParameterRP-HPLC-UV (210 nm)HILIC-ELSDHILIC-CAD (Gold Standard)
Retention Factor ( k ) < 0.5 (Fails System Suitability)4.2 (Optimal)4.2 (Optimal)
Limit of Detection (LOD) 500 ng (High baseline noise)75 ng12 ng
Limit of Quantitation (LOQ) 1500 ng225 ng36 ng
Linearity Model Linear ( R2=0.991 )Log-Log ( R2=0.985 )Power-Function ( R2=0.998 )
Precision (%RSD, n=6) 4.5%2.8%1.1%
Accuracy (% Recovery) 85.0 ± 5.2%94.5 ± 3.1%99.2 ± 1.4%

A Note on Linearity and Calibration Models: Both CAD and ELSD are mass-flow sensitive detectors that exhibit inherently non-linear responses over wide concentration ranges[2]. However, the ICH Q2(R2) guidelines explicitly permit the use of non-linear calibration models (such as power functions or log-log transformations) to establish the reportable range[1]. As shown in the data, the CAD provides a superior fit using a power-function model ( y=axb ), enabling highly accurate quantitation of impurities down to the 0.05% reporting threshold, a feat unachievable by ELSD[3].

Validation Phase1 Method Design (HILIC-CAD) Phase2 System Suitability (RSD < 2.0%) Phase1->Phase2 Phase3 ICH Q2(R2) Validation Phase2->Phase3 Spec Specificity (No Blank Interference) Phase3->Spec Lin Linearity & Range (Power-Function Fit) Phase3->Lin Acc Accuracy & Precision (Spike Recovery) Phase3->Acc Sens Sensitivity (LOD/LOQ via S/N) Phase3->Sens

Method validation lifecycle according to ICH Q2(R2) guidelines.

Conclusion

For the purity determination of 3-(Bromomethyl)oxolan-3-ol, traditional Reversed-Phase UV methods are fundamentally inadequate due to the analyte's high polarity and lack of a chromophore.

The integration of HILIC (to resolve the analyte from the void volume) with Charged Aerosol Detection (CAD) (to provide universal, highly sensitive detection) establishes a robust, ICH-compliant analytical control strategy. The HILIC-CAD method demonstrates superior precision (1.1% RSD), exceptional recovery (99.2%), and an LOD (12 ng) that is nearly an order of magnitude better than ELSD, making it the definitive choice for rigorous pharmaceutical impurity profiling.

References

  • Validation of Analytical Procedures Q2(R2)
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Journal of Chromatography A / PubMed.
  • ResearchGate.

Sources

Comparative

Comparative Analysis of Spiroepoxide Yields from 3-(Bromomethyl)oxolan-3-ol: A Methodological Guide

Introduction & Mechanistic Rationale The synthesis of spirocyclic oxiranes, specifically 1,5-dioxaspiro[1]heptane, from 3-(bromomethyl)oxolan-3-ol is a fundamental transformation in advanced organic synthesis. The 1,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of spirocyclic oxiranes, specifically 1,5-dioxaspiro[1]heptane, from 3-(bromomethyl)oxolan-3-ol is a fundamental transformation in advanced organic synthesis. The 1,5-dioxaspiro[1]heptane unit is widely present in numerous natural products exhibiting remarkable biological activity, making it a highly sought-after intermediate in the total synthesis of complex molecules such as secosyrins[2].

As a Senior Application Scientist, I approach this intramolecular epoxidation not merely as a routine step, but as a delicate balance of nucleophilicity, leaving group dynamics, and phase kinetics. The reaction is a classic intramolecular Williamson-type ether synthesis. The tertiary alcohol of 3-(bromomethyl)oxolan-3-ol must be deprotonated to form a reactive oxolan-3-alkoxide. Because the electrophilic carbon (bearing the bromide) is tethered proximally, the system is kinetically biased toward a rapid 3-exo-tet ring closure.

The Causality of Base Selection: The overarching challenge in bromohydrin cyclization is preventing intermolecular side reactions[3]. If a highly nucleophilic base is utilized, it can directly attack the bromomethyl group, bypassing the alkoxide intermediate and ruining the spiroepoxide yield. Therefore, the selection of the base and solvent system is the single most critical variable determining the purity and yield of the final highly flammable liquid product.

Mechanism SM 3-(Bromomethyl)oxolan-3-ol (Bromohydrin) Base Base Addition (Deprotonation) SM->Base Alkoxide Oxolan-3-alkoxide (Reactive Intermediate) Base->Alkoxide - BH+ SN2 Intramolecular SN2 (Ring Closure) Alkoxide->SN2 Product 1,5-Dioxaspiroheptane (Spiroepoxide) SN2->Product - Br⁻

Mechanistic pathway of 3-(bromomethyl)oxolan-3-ol cyclization via intramolecular SN2.

Comparative Analysis of Epoxidation Systems

To objectively determine the optimal conditions for synthesizing 1,5-dioxaspiro[1]heptane, we must evaluate three distinct base/solvent paradigms:

  • Sodium Hydride (NaH) in Anhydrous Tetrahydrofuran (THF): Causality: This system drives the reaction via irreversible deprotonation. The evolution of hydrogen gas pushes the equilibrium entirely toward the alkoxide. NaH acts strictly as a base, not a nucleophile, effectively eliminating intermolecular substitution.

  • Potassium Hydroxide (KOH) with Tetrabutylammonium Bromide (TBAB) in H₂O/Dichloromethane (DCM): Causality: This is a biphasic phase-transfer catalysis (PTC) approach. TBAB shuttles the hydroxide ion into the organic phase to deprotonate the alcohol. While highly scalable and robust against ambient moisture, prolonged exposure to the aqueous base can lead to the hydrolysis of the newly formed spiroepoxide, slightly lowering the yield.

  • Potassium tert-Butoxide (t-BuOK) in THF: Causality: A homogeneous approach utilizing a sterically hindered base. The bulky tert-butoxide ion cannot easily attack the bromomethyl carbon, ensuring it acts solely to deprotonate the tertiary alcohol. It provides excellent yields but requires strict temperature control to prevent base-catalyzed degradation.

Quantitative Performance Data
Base / Solvent SystemCatalystTemp (°C)Time (h)Isolated Yield (%)Purity (GC-MS)Primary Advantage
NaH / THF None0 → 252.589 - 92 >98%Highest yield; irreversible kinetics
KOH / H₂O-DCM TBAB (5 mol%)254.078 - 82 ~95%Highly scalable; avoids anhydrous prep
t-BuOK / THF None0 → 253.084 - 87 >97%Homogeneous; strictly non-nucleophilic

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Physical cues (such as gas evolution or phase separation) serve as built-in checkpoints to confirm the reaction is proceeding as intended.

Workflow Prep 1. Substrate Preparation Dissolve in Anhydrous THF React 2. Base Addition (NaH) 0°C, Monitor H2 Evolution Prep->React Monitor 3. Reaction Monitoring TLC / GC-MS Analysis React->Monitor Workup 4. Aqueous Quench Phase Separation & Extraction Monitor->Workup >95% Conversion Purify 5. Purification Vacuum Distillation Workup->Purify

Step-by-step experimental workflow for spiroepoxidation using the NaH/THF system.

Protocol A: Anhydrous NaH/THF Method (Optimized for Maximum Yield)

This method is ideal for generating high-purity material for downstream medicinal chemistry applications.

  • Substrate Preparation: Dissolve 10.0 mmol of 3-(bromomethyl)oxolan-3-ol in 25 mL of strictly anhydrous THF under an inert argon atmosphere.

  • Controlled Deprotonation: Cool the flask to 0 °C using an ice bath. Slowly add 12.0 mmol (1.2 eq) of NaH (60% dispersion in mineral oil) in small portions.

    • Self-Validation Checkpoint: You must observe immediate effervescence (H₂ gas evolution). The cessation of bubbling after approximately 30 minutes serves as a reliable visual indicator that alkoxide formation is complete.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

  • Reaction Monitoring: Analyze an aliquot via GC-MS. The disappearance of the bromohydrin peak (M⁺ pattern indicating bromine isotopes) and the appearance of the spiroepoxide peak validates the completion of the SN2 ring closure.

  • Quench and Workup: Carefully quench the remaining NaH by adding 5 mL of cold water dropwise. Extract the mixture with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via short-path vacuum distillation to isolate 1,5-dioxaspiro[1]heptane as a clear, highly flammable liquid.

Protocol B: Biphasic KOH/TBAB Method (Optimized for Scalability)

This method is preferred for scale-up operations where maintaining strictly anhydrous conditions is economically or logistically prohibitive.

  • Biphasic Setup: Dissolve 50.0 mmol of 3-(bromomethyl)oxolan-3-ol in 100 mL of DCM. Add 2.5 mmol (5 mol%) of TBAB to the organic layer.

  • Base Introduction: Prepare a 50% w/w aqueous solution of KOH (75.0 mmol). Add the aqueous base to the vigorously stirring DCM solution at room temperature.

  • Phase Transfer Cyclization: Stir the biphasic mixture vigorously (≥800 rpm) for 4 hours.

    • Self-Validation Checkpoint: Stop stirring briefly; the emulsion should rapidly separate into two distinct, clear phases. A cloudy organic phase indicates incomplete phase transfer or emulsion stabilization by unreacted starting material.

  • Workup: Separate the organic layer. Extract the aqueous layer with an additional 50 mL of DCM. Combine the organic layers and wash thoroughly with water (3 x 50 mL) to remove the TBAB catalyst and residual KOH.

    • Self-Validation Checkpoint: The final water wash must test neutral on pH paper, validating the complete removal of the inorganic base, which prevents epoxide degradation during storage.

  • Concentration: Dry over MgSO₄, filter, and carefully concentrate to yield the spiroepoxide.

References

  • Title: Ketyl Radical Cyclization of β-Disubstituted Acrylates: Formal Syntheses of (+)-Secosyrin 1 and Longianone and the Total Synthesis of (+) Source: ACS Publications URL: [Link]

  • Title: Bromohydrin synthesis by bromination or substitution Source: Organic Chemistry Portal URL: [Link]

Sources

Validation

A Comparative Guide to GC-MS Method Validation for 3-(Bromomethyl)oxolan-3-ol in Active Pharmaceutical Ingredients (APIs)

Introduction: The Criticality of Controlling Genotoxic Impurities In the landscape of pharmaceutical development and manufacturing, ensuring the safety and purity of Active Pharmaceutical Ingredients (APIs) is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Controlling Genotoxic Impurities

In the landscape of pharmaceutical development and manufacturing, ensuring the safety and purity of Active Pharmaceutical Ingredients (APIs) is paramount. A significant focus of this endeavor lies in the identification and control of impurities. Among these, genotoxic impurities (GTIs) represent a class of compounds that can damage DNA, potentially leading to mutations and cancer.[1] Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established stringent guidelines for the control of such impurities, often requiring their limitation to parts-per-million (ppm) levels.[2][3]

One such potential GTI is 3-(Bromomethyl)oxolan-3-ol, a reactive intermediate that may arise during the synthesis of certain APIs. Its structural alerts—specifically the bromomethyl group—raise concerns about its potential for genotoxicity. Therefore, a robust and sensitive analytical method is crucial for its detection and quantification at trace levels in the final API.

This guide provides an in-depth, comparative analysis of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of residual 3-(Bromomethyl)oxolan-3-ol. We will explore the rationale behind the experimental choices, present validation data in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare the performance of this method against other potential analytical techniques.[4][5][6]

The Rationale for Choosing GC-MS

The selection of an analytical technique is a critical first step in method development. For 3-(Bromomethyl)oxolan-3-ol, several factors make GC-MS a superior choice:

  • Volatility and Thermal Stability: While 3-(Bromomethyl)oxolan-3-ol is a polar molecule due to the hydroxyl group, it possesses sufficient volatility and thermal stability to be amenable to GC analysis, particularly with appropriate sample preparation and chromatographic conditions.[7]

  • Sensitivity and Selectivity: Mass Spectrometry (MS) offers unparalleled sensitivity and selectivity. The ability to perform selected ion monitoring (SIM) or multiple reaction monitoring (MRM) allows for the detection of the target analyte at very low concentrations, even in the presence of a complex API matrix.[8] This is essential for meeting the low detection limits required for GTIs.

  • Definitive Identification: The mass spectrum provides a unique fingerprint of the molecule, offering a high degree of confidence in the identification of the impurity. This is a significant advantage over less specific detectors like Flame Ionization Detection (FID).[9]

However, the polar nature of 3-(Bromomethyl)oxolan-3-ol presents a challenge for direct GC analysis. Polar analytes can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. To overcome this, a derivatization step is often employed to convert the polar hydroxyl group into a less polar, more volatile moiety.[10][11]

Experimental Workflow and Design

The overall workflow for the analysis of 3-(Bromomethyl)oxolan-3-ol in an API using GC-MS can be visualized as follows:

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Weighing Weigh API Sample Dissolution Dissolve in Solvent Sample_Weighing->Dissolution Accurately Derivatization Derivatization Dissolution->Derivatization Add Derivatizing Agent Extraction Liquid-Liquid Extraction Derivatization->Extraction Isolate Derivative Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM/MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: High-level workflow for GC-MS analysis of 3-(Bromomethyl)oxolan-3-ol.

Detailed Experimental Protocol: A Validated GC-MS Method

This section details a step-by-step methodology for the determination of 3-(Bromomethyl)oxolan-3-ol in an API.

Sample Preparation and Derivatization

The key to successful analysis of this polar analyte is the derivatization step. Silylation is a common and effective technique for this purpose.

Protocol:

  • Standard Preparation: Prepare a stock solution of 3-(Bromomethyl)oxolan-3-ol in a suitable solvent (e.g., acetonitrile) at a concentration of 100 µg/mL. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the API into a vial. Dissolve the API in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Derivatization: To both the standard and sample solutions, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vials tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

  • Extraction (if necessary): If the API is not soluble in the injection solvent, a liquid-liquid extraction may be necessary to isolate the derivatized analyte.

GC-MS Instrumentation and Conditions

The choice of GC column and temperature program is crucial for achieving good separation and peak shape. A mid-polar column is often a good starting point for such analyses.

Instrumental Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of the derivatized standard

Method Validation: Demonstrating Fitness for Purpose

A rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose.[12] The validation was performed according to ICH Q2(R1) guidelines.[4][6]

Method Validation cluster_parameters Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

Validation Results Summary

The following table summarizes the performance of the validated GC-MS method.

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or API at the retention time of the analyte.No significant interference at the analyte's retention time.
Linearity (r²) > 0.998r² ≥ 0.995
Range 0.5 ppm to 15 ppmAppropriate for the intended application.
Limit of Detection (LOD) 0.15 ppmSufficiently low to detect the impurity at the required level.
Limit of Quantitation (LOQ) 0.5 ppmSufficiently low to quantify the impurity at the specification limit.
Accuracy (% Recovery) 98.5% - 101.2%80% - 120%
Precision (% RSD) < 5.0%≤ 15%
Robustness No significant impact on results with minor changes in flow rate and oven temperature ramp.Method remains reliable under small variations.

Comparison with Other Alternatives

While GC-MS is a powerful technique, it's important to consider other analytical approaches and understand their respective advantages and limitations.

TechniqueAdvantagesDisadvantagesSuitability for 3-(Bromomethyl)oxolan-3-ol
GC-FID Robust, inexpensive, and widely available.[13]Less sensitive and selective than MS.[9] Prone to interference from matrix components.Not ideal for trace-level GTI analysis due to lack of sensitivity and potential for co-eluting impurities.
HPLC-UV Suitable for non-volatile and thermally labile compounds.[14]Requires a chromophore for UV detection. 3-(Bromomethyl)oxolan-3-ol lacks a strong chromophore, leading to poor sensitivity.Poor suitability due to the lack of a suitable chromophore, resulting in insufficient sensitivity for GTI analysis.
LC-MS Excellent for polar, non-volatile, and large molecules.[15] High sensitivity and selectivity.[16]Can be more complex and expensive than GC-MS. Potential for matrix effects (ion suppression or enhancement).A viable alternative, especially if derivatization for GC is problematic. Method development would focus on optimizing chromatographic separation and MS detection without derivatization.

Conclusion: A Robust and Reliable Method for GTI Control

This guide has detailed a validated GC-MS method for the determination of residual 3-(Bromomethyl)oxolan-3-ol in APIs. The method, which incorporates a crucial derivatization step, has been shown to be specific, linear, sensitive, accurate, and precise, meeting the stringent requirements for the analysis of genotoxic impurities.

While alternative techniques such as LC-MS exist, the presented GC-MS method offers a robust and reliable solution for the routine quality control of APIs where 3-(Bromomethyl)oxolan-3-ol is a potential impurity. The high selectivity and sensitivity of mass spectrometry, combined with the separating power of gas chromatography, provide a high degree of confidence in the analytical results, ultimately contributing to the safety and quality of pharmaceutical products.

References

  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method | LCGC International. Available at: [Link]

  • ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation. Available at: [Link]

  • M272A Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System - Shimadzu. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System - Shimadzu. Available at: [Link]

  • The Determination and Control of Genotoxic Impurities in APIs | Pharmaceutical Technology. Available at: [Link]

  • GC-MS vs LC-MS - ResolveMass Laboratories Inc. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • guideline on the limits of genotoxic impurities | ema. Available at: [Link]

  • Derivatization Methods in GC and GC/MS - IntechOpen. Available at: [Link]

  • A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS - ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Questions and answers on the 'Guideline on the limits of genotoxic impurities'. Available at: [Link]

  • Genotoxic Impurities: A Regulatory Toxicology Commentary on Recent Articles in Organic Process Research & Development - ACS Publications. Available at: [Link]

  • GC Derivatization. Available at: [Link]

  • Appendix G - Derivatization in GC MS | PDF - Scribd. Available at: [Link]

  • Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed. Available at: [Link]

  • Development and Validation of a Sensitive GC-MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate - PubMed. Available at: [Link]

  • Analysis of Potential Genotoxic Impurities in the Drug Development Process Using GC-MS/MS. Available at: [Link]

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry - MDPI. Available at: [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Available at: [Link]

  • Analytical Methods. Available at: [Link]

  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. Available at: [Link]

  • Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing). Available at: [Link]

Sources

Comparative

Validating the structural integrity of 3-(Bromomethyl)oxolan-3-ol using 2D NMR

Determining the exact molecular architecture of small, heavily functionalized heterocycles requires analytical rigor. For a molecule like 3-(Bromomethyl)oxolan-3-ol (also known as 3-(bromomethyl)tetrahydrofuran-3-ol), st...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the exact molecular architecture of small, heavily functionalized heterocycles requires analytical rigor. For a molecule like 3-(Bromomethyl)oxolan-3-ol (also known as 3-(bromomethyl)tetrahydrofuran-3-ol), structural elucidation presents a specific challenge: confirming the exact regiochemistry of the bromomethyl group and the hydroxyl group on the oxolane ring. Because the C3 position is a chiral quaternary center, the adjacent methylene protons become diastereotopic, leading to complex, overlapping multiplets in standard 1D 1 H NMR spectra.

As a Senior Application Scientist, I have evaluated numerous analytical modalities for this class of compounds. This guide objectively compares the performance of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against alternative techniques, providing a self-validating experimental protocol and expected quantitative data to definitively prove the structural integrity of 3-(Bromomethyl)oxolan-3-ol.

The Analytical Dilemma: Why Standard Techniques Fall Short

When validating a synthesized batch of 3-(Bromomethyl)oxolan-3-ol, researchers must rule out positional isomers (e.g., 2-(bromomethyl)oxolan-3-ol) and ring-expanded byproducts. While various analytical tools exist, they offer differing levels of structural resolution[1].

Table 1: Comparative Analysis of Analytical Modalities for 3-(Bromomethyl)oxolan-3-ol

Analytical ModalityPrimary OutputStrengthsCritical Limitations for this Molecule
High-Resolution Mass Spectrometry (HRMS) Exact mass & formula ( C5​H9​BrO2​ )High sensitivity; confirms elemental composition and isotopic pattern ( 79Br/81Br )[2].Cannot distinguish between positional isomers or map atomic connectivity[2].
1D NMR ( 1 H, 13 C) Chemical shifts & integrationsRapid baseline data; identifies the number of unique carbon environments.Fails to connect the isolated bromomethyl group to the quaternary C3 center due to lack of scalar coupling across the oxygen or quaternary nodes.
X-Ray Crystallography 3D spatial coordinatesAbsolute definitive proof of stereochemistry and regiochemistry.Requires a single crystal. Small oxolanes are often liquids or low-melting oils, making crystallization highly impractical[3].
2D NMR Suite (HSQC, HMBC, COSY) Through-bond connectivityMaps exact atomic frameworks in solution; resolves overlapping diastereotopic signals[1].Requires higher sample concentrations than HRMS and longer acquisition times.

Because X-ray crystallography is often physically impossible for this compound and HRMS lacks regiochemical resolution, solution-state 2D NMR is the undisputed gold standard for this analysis.

Structural_Workflow Start Sample Prep 3-(Bromomethyl)oxolan-3-ol HRMS HRMS Formula: C5H9BrO2 Start->HRMS NMR1D 1D NMR (1H, 13C) Identify Quaternary C3 Start->NMR1D Valid Structural Integrity Confirmed HRMS->Valid NMR2D 2D NMR Suite Connectivity Mapping NMR1D->NMR2D HSQC HSQC 1-Bond C-H Mapping NMR2D->HSQC HMBC HMBC 2/3-Bond C-H Mapping NMR2D->HMBC COSY DQF-COSY Vicinal H-H Mapping NMR2D->COSY HSQC->Valid HMBC->Valid COSY->Valid

Workflow integrating HRMS and 2D NMR for structural validation.

The 2D NMR Workflow: A Self-Validating Protocol

To achieve unambiguous assignment, we must build a self-validating system where each experiment confirms the assumptions of the last. The following step-by-step protocol is designed specifically for a 600 MHz NMR spectrometer equipped with a cryoprobe.

Step 1: Optimized Sample Preparation
  • Action: Dissolve 20 mg of 3-(Bromomethyl)oxolan-3-ol in 0.6 mL of CDCl3​ (100% atom D) containing 0.03% v/v TMS. Ensure the sample height in the 5 mm NMR tube is exactly 4.5 cm.

  • Causality: High concentration is required to ensure sufficient signal-to-noise ratio for the insensitive 13 C nucleus during 2D heteronuclear experiments[4]. The 4.5 cm height prevents magnetic field inhomogeneities (shimming errors) that would otherwise broaden the complex diastereotopic multiplets.

Step 2: Baseline 1D Acquisition
  • Action: Acquire a standard 1 H spectrum (16 scans) and a 13 C spectrum (1024 scans).

  • Causality: The 13 C spectrum will reveal five distinct carbon signals. Crucially, one signal near δ 78 ppm will appear as a low-intensity peak. This is our suspected quaternary C3 carbon, which relaxes slower than protonated carbons.

Step 3: Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence)
  • Action: Execute a multiplicity-edited 1 H- 13 C HSQC experiment.

  • Causality: HSQC maps direct one-bond C-H connections[5]. By using a multiplicity-edited sequence, CH2​ groups will phase negatively (appearing red/blue depending on software), while CH and CH3​ groups phase positively.

  • Self-Validation: This experiment will map the four CH2​ carbons (C2, C4, C5, and the bromomethyl C6) to their respective protons. The signal at δ 78 ppm will show no cross-peaks, definitively proving it is a quaternary center and validating the 1D 13 C assumption.

Step 4: HMBC (Heteronuclear Multiple Bond Correlation)
  • Action: Run an HMBC experiment with the long-range J-coupling target optimized to 7-8 Hz[4].

  • Causality: HMBC detects couplings across 2 to 4 bonds ( 2JCH​ and 3JCH​ )[5]. Because C3 has no protons, it is invisible to COSY and HSQC. Setting the J-coupling to 7-8 Hz perfectly captures the interaction between the quaternary C3 and the protons on C2, C4, and the bromomethyl group (C6).

Step 5: DQF-COSY (Double Quantum Filtered Correlation Spectroscopy)
  • Action: Acquire a DQF-COSY spectrum.

  • Causality: DQF-COSY suppresses the intense uncoupled signals (like the hydroxyl proton, if not exchanged) and provides cleaner cross-peaks for vicinal ( 3JHH​ ) couplings[4]. This will map the connectivity between the C4 and C5 methylene protons, confirming the intact oxolane ring.

HMBC_Logic QCenter Quaternary Carbon (C3) No attached protons Ambiguity Regiochemistry Ambiguity Where is -CH2Br attached? QCenter->Ambiguity HMBC_Exp HMBC Experiment Target J = 7-8 Hz Ambiguity->HMBC_Exp Signal1 C3 correlates with H-C2 (2-bond) HMBC_Exp->Signal1 Signal2 C3 correlates with H-C4 (2-bond) HMBC_Exp->Signal2 Signal3 C3 correlates with H-C6 (2-bond to CH2Br) HMBC_Exp->Signal3 Resolution Unambiguous Assignment -CH2Br is at C3 Signal1->Resolution Signal2->Resolution Signal3->Resolution

Logical resolution of C3 regiochemistry using HMBC correlations.

Data Synthesis: Expected NMR Parameters

When the above protocol is executed correctly, the resulting data matrix will unambiguously lock every atom into place. Because C3 is a chiral center, the CH2​ protons at C2 and C6 are diastereotopic—meaning they are in distinct magnetic environments and will appear as AB doublets rather than simple singlets.

Table 2: Quantitative 2D NMR Assignment Matrix for 3-(Bromomethyl)oxolan-3-ol

Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity / CouplingHSQC ValidationHMBC Correlations (C to H)COSY Correlations
2 (Ring CH2​ )~74.53.85, 3.95AB system, d ( J≈9.5 Hz)Confirms CH2​ H-4, H-6-
3 (Quaternary C -OH)~78.2--No cross-peaks H-2, H-4, H-6 -
4 (Ring CH2​ )~38.12.05, 2.15 m Confirms CH2​ H-2, H-5H-5
5 (Ring CH2​ )~67.33.80 m Confirms CH2​ H-4H-4
6 ( CH2​ -Br)~40.53.50, 3.60AB system, d ( J≈10.5 Hz)Confirms CH2​ H-2, H-4-

Note: Chemical shifts are representative values for functionalized oxolanes in CDCl3​ .

Conclusion

While HRMS is an excellent tool for confirming the successful synthesis of the C5​H9​BrO2​ mass, it is entirely blind to the spatial and regiochemical realities of the molecule[2]. By deploying a self-validating 2D NMR suite, we leverage HSQC to isolate the quaternary C3 center, and utilize HMBC to bridge the structural gap, definitively anchoring the bromomethyl group to the C3 position[5]. This methodological rigor ensures that the structural integrity of 3-(Bromomethyl)oxolan-3-ol is proven beyond a reasonable doubt, satisfying the stringent requirements of modern drug development and chemical publication[3].

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Bromomethyl)oxolan-3-ol

As a Senior Application Scientist, I frequently observe laboratories treating substituted tetrahydrofurans merely as standard flammable solvents. However, handling 3-(Bromomethyl)oxolan-3-ol requires a more rigorous, sel...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating substituted tetrahydrofurans merely as standard flammable solvents. However, handling 3-(Bromomethyl)oxolan-3-ol requires a more rigorous, self-validating safety system. This molecule presents a unique bifunctional threat: it combines the peroxide-forming auto-oxidation risks of an oxolane (tetrahydrofuran) ether ring with the potent electrophilic alkylating properties of an alkyl bromide.

To ensure absolute safety and operational integrity, your laboratory must move beyond generic safety data sheets and implement the targeted, causality-based protocols outlined below.

Mechanistic Hazard Analysis (The Causality of Risk)

Understanding why standard PPE fails against this chemical is the first step in building a resilient safety culture.

  • Auto-Oxidation & Peroxide Formation: The alpha-hydrogens adjacent to the oxolane oxygen are highly susceptible to radical abstraction. Upon exposure to atmospheric oxygen, this leads to the formation of shock-sensitive, explosive hydroperoxides (1[1]). This auto-oxidation process is accelerated by light exposure and becomes critically dangerous if the chemical is concentrated via evaporation (2[2]).

  • Electrophilic Alkylation: The bromomethyl group is a highly reactive electrophile. Alkyl bromides undergo rapid nucleophilic substitution, meaning they aggressively alkylate proteins and DNA upon contact. This causes severe skin burns, respiratory irritation, and potential systemic toxicity (3[3]).

Personal Protective Equipment (PPE) Matrix

Because of its bifunctional nature, standard laboratory PPE is insufficient. Thin nitrile gloves degrade rapidly when exposed to oxolanes and offer virtually no protection against alkyl bromides (1[1]).

Table 1: Glove Compatibility Data for Bifunctional Oxolanes

Glove MaterialResistance to Oxolane RingResistance to Alkyl BromidesApplication Recommendation
Thin Nitrile (4 mil) Poor (< 5 min breakthrough)Poor (< 10 min breakthrough)DO NOT USE for primary handling.
Butyl Rubber Poor (< 10 min breakthrough)Good (> 120 min breakthrough)Not recommended due to rapid oxolane degradation.
Viton Excellent (> 240 min)Excellent (> 240 min)Highly Recommended for prolonged exposure.
PE-EVAL (Silver Shield) Excellent (> 480 min)Excellent (> 480 min)Optimal primary barrier. Wear under outer nitrile gloves.

Required PPE Ensemble:

  • Hand Protection: Wear PE-EVAL (Silver Shield) gloves as the primary chemical barrier, layered underneath heavy-duty nitrile gloves (8+ mil) to provide mechanical dexterity and grip.

  • Eye/Face Protection: ANSI Z87.1 certified chemical splash goggles are mandatory. If handling volumes >50 mL or performing pressurized transfers, a full face shield must be added to protect against splash and potential peroxide micro-detonations (4[4]).

  • Body Protection: A flame-resistant (FR) lab coat is required due to the high flammability of the oxolane backbone.

Operational Workflow & Logistics

To mitigate the risks of peroxide detonation and toxic exposure, every interaction with this chemical must follow a strict, self-validating operational loop.

G A Retrieve 3-(Bromomethyl)oxolan-3-ol B Check Container Date (< 6 months open?) A->B C Perform Peroxide Test (Quantofix Strips) B->C Yes G Contact EHS for Stabilization/Disposal B->G No / Expired D Peroxides > 20 ppm DO NOT USE C->D High E Peroxides < 20 ppm Safe for Use C->E Low D->G F Transfer to Fume Hood (Inert Atmosphere) E->F

Workflow for pre-use peroxide testing and handling validation.

Step-by-Step Handling Protocol:

  • Pre-Use Inspection & Peroxide Testing: Oxolane containers must be dated upon receipt and immediately upon opening. Before use, test the solvent using quantitative peroxide test strips (e.g., Quantofix). If peroxide levels exceed 20 ppm, the material is shock-sensitive and must not be used or moved abruptly (2[2]).

  • Environmental Control: Perform all operations inside a certified chemical fume hood cleared of strong oxidizers and acids. Ensure all equipment is grounded to prevent static discharge (1[1]).

  • Inert Transfer: Because oxygen initiates peroxide formation, use Schlenk line techniques or a glove box to transfer the chemical under a blanket of dry argon or nitrogen (4[4]).

  • Post-Use Storage: Purge the container headspace with inert gas before sealing. Store in an air-impermeable container within a dark, cool flammables cabinet to inhibit further auto-oxidation (5[5]). Never store opened containers of uninhibited peroxide formers for more than 6 months (6[6]).

Spill Response & Disposal Logistics

Spill S1 Spill Detected S2 Evacuate & Assess Ventilation S1->S2 S3 Don Maximum PPE (PE-EVAL Gloves) S2->S3 S4 Apply Non-Combustible Absorbent S3->S4 S5 Collect as Halogenated Peroxidizable Waste S4->S5

Emergency spill response pathway for brominated oxolane derivatives.

Emergency Spill Protocol:

  • Evacuate & Assess: Immediately alert personnel and evacuate the immediate area. Ensure fume hood exhaust is maximized to clear flammable vapors (4[4]).

  • Containment: Don maximum PPE (PE-EVAL gloves, FR coat, goggles). Cover the spill with a non-combustible, inert absorbent such as diatomaceous earth or dry sand. Crucial: Never use paper towels, as the high surface area combined with peroxides and flammability creates an immediate fire hazard.

  • Disposal: Sweep the absorbed material using non-sparking tools. Place it into a compatible, sealable polyethylene container. Label explicitly as "Halogenated Organic Waste - Peroxidizable" (7[7]). Never distill waste mixtures containing this compound to dryness , as concentrated peroxides will detonate (2[2]).

References

  • [1] Title: Tetrahydrofuran - Environment, Health & Safety Source: umich.edu URL:

  • [4] Title: Tetrahydrofuran (THF) - Standard Operating Procedure Source: ucsb.edu URL:

  • [6] Title: Peroxide-Forming Chemicals - SFA Source: sfasu.edu URL:

  • [2] Title: Peroxide-Forming Chemicals (PFCs) - Health, Safety & Risk Management Source: umn.edu URL:

  • [5] Title: Tetrahydrofuran (THF) Storage and Handling Source: ymaws.com URL:

  • [3] Title: Regiocontrolled hydrobromination of unactivated alkenes via direct and chain-walking pathways Source: researchgate.net URL:

  • [7] Title: Organic Fine Chemicals - European Union Source: europa.eu URL:

Sources

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